molecular formula C5H7N3OS B1520016 2-amino-N-methyl-1,3-thiazole-4-carboxamide CAS No. 827588-55-6

2-amino-N-methyl-1,3-thiazole-4-carboxamide

Cat. No.: B1520016
CAS No.: 827588-55-6
M. Wt: 157.2 g/mol
InChI Key: YPOSKWMFWUTTAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-N-methyl-1,3-thiazole-4-carboxamide is a useful research compound. Its molecular formula is C5H7N3OS and its molecular weight is 157.2 g/mol. The purity is usually 95%.
The exact mass of the compound 2-amino-N-methyl-1,3-thiazole-4-carboxamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-amino-N-methyl-1,3-thiazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-N-methyl-1,3-thiazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-amino-N-methyl-1,3-thiazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3OS/c1-7-4(9)3-2-10-5(6)8-3/h2H,1H3,(H2,6,8)(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPOSKWMFWUTTAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CSC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60654700
Record name 2-Amino-N-methyl-1,3-thiazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

827588-55-6
Record name 2-Amino-N-methyl-1,3-thiazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-N-methyl-1,3-thiazole-4-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Synthetic Strategies of 2-amino-N-methyl-1,3-thiazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive overview of 2-amino-N-methyl-1,3-thiazole-4-carboxamide, a molecule of significant interest built upon the privileged 2-aminothiazole scaffold. The 2-aminothiazole core is a cornerstone in medicinal chemistry, found in numerous approved drugs and clinical candidates.[1] This document, intended for researchers, medicinal chemists, and drug development professionals, delves into the molecule's fundamental chemical properties, provides detailed synthetic protocols with mechanistic justifications, explores its reactivity, and discusses its potential in a therapeutic context. By synthesizing data from established literature and predictive analysis, this guide serves as a foundational resource for the investigation and application of this promising heterocyclic compound.

Introduction: The Significance of the 2-Aminothiazole Scaffold

Heterocyclic compounds containing nitrogen and sulfur atoms are of paramount importance in drug discovery, and the thiazole ring is a prominent example.[2] Found in natural products like Vitamin B1 (Thiamine) and a multitude of synthetic agents, the thiazole nucleus is a versatile pharmacophore.[3] The "2-aminothiazole" moiety, in particular, is recognized as a privileged structure due to its ability to interact with a wide range of biological targets.[1][3] This scaffold is present in drugs with diverse therapeutic actions, including antibacterial, anti-inflammatory, anticancer, and anti-HIV activities.[2][3]

The subject of this guide, 2-amino-N-methyl-1,3-thiazole-4-carboxamide, combines this potent core with a carboxamide functional group, a common feature in drug candidates that enhances binding affinity and modulates pharmacokinetic properties. Analogues with a 2-amino-thiazole-4-carboxamide structure have been specifically investigated as potent anti-mitotic agents, highlighting the direct relevance of this chemical class to oncology research.[4] This document will systematically dissect its chemical nature to empower further research and development.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a molecule is the first step in its rational development. The following sections detail the known and predicted characteristics of 2-amino-N-methyl-1,3-thiazole-4-carboxamide.

Core Molecular Properties

The essential identifiers and calculated properties of the title compound are summarized below for quick reference.

PropertyValueSource
IUPAC Name 2-amino-1,3-thiazole-4-carboxamide[5]
CAS Number 118452-02-1[5]
Molecular Formula C₄H₅N₃OS[5]
Molecular Weight 143.16 g/mol [5]
Canonical SMILES NC(=O)C1=CSC(N)=N1[5]
InChIKey YSNYFPFEBBRSHS-UHFFFAOYSA-N[5]
Spectroscopic Characterization

Spectroscopic analysis is critical for structure verification and purity assessment. While experimental spectra for this specific compound are not widely published, a robust profile can be predicted based on its functional groups and data from closely related analogues.[6][7][8]

Caption: Chemical structure of the title compound.

Nuclear Magnetic Resonance (NMR) provides the definitive map of a molecule's carbon-hydrogen framework.

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityNotes
¹H NMR ~7.5 - 7.8Singlet (s)C5-H proton on the electron-deficient thiazole ring.
~7.2Broad Singlet (br s)Two protons of the C2-NH₂ group; exchangeable with D₂O.
~7.0Broad Singlet (br s)One proton of the amide N-H; exchangeable with D₂O.
~2.8Doublet (d)Three protons of the N-CH₃ group, coupled to the amide N-H.
¹³C NMR ~168SingletC2 carbon (guanidinic carbon of the amino group).
~163SingletC=O carbon of the amide.
~145SingletC4 carbon of the thiazole ring.
~115SingletC5 carbon of the thiazole ring.
~26SingletN-CH₃ carbon.

Causality Note: The deshielding of the C5-H proton is a direct consequence of the electron-withdrawing nature of the thiazole ring's sulfur and nitrogen atoms and the adjacent carboxamide group. The broadness of the N-H signals is typical due to quadrupole broadening and chemical exchange.

IR spectroscopy identifies the key functional groups, while MS confirms the molecular weight and provides fragmentation data.

TechniquePredicted Key SignalsFunctional Group Assignment
IR (cm⁻¹) 3400-3200 (multiple bands)N-H stretching (primary amine and secondary amide).
~1660C=O stretching (Amide I band).
~1620N-H bending (amine scissoring).
~1550C=N stretching (thiazole ring).
MS (m/z) 143 [M]⁺Molecular ion peak.
114Loss of N-methyl group (-CH₃N).
86Cleavage of the carboxamide side chain.

Synthesis and Purification Protocol

The synthesis of 2-aminothiazole derivatives is well-established, most commonly employing the Hantzsch thiazole synthesis or variations thereof.[6] The most logical and field-proven approach for the title compound involves a two-step process starting from a commercially available precursor.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic disconnection points to 2-amino-1,3-thiazole-4-carboxylic acid (or its ethyl ester) and methylamine as the immediate precursors. The key transformation is a standard amide bond formation. The carboxylic acid precursor itself can be synthesized from ethyl 3-bromo-2-oxopropanoate and thiourea.

retrosynthesis target 2-amino-N-methyl-1,3-thiazole-4-carboxamide intermediate 2-amino-1,3-thiazole-4-carboxylic acid target->intermediate Amide Disconnection reagents Methylamine target->reagents

Caption: Retrosynthetic pathway for the target molecule.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, where successful isolation of the intermediate ester confirms the viability of the core synthesis before proceeding to the final, more valuable step.

Step 1: Synthesis of Ethyl 2-amino-1,3-thiazole-4-carboxylate

  • Rationale: This step utilizes a modified Hantzsch synthesis. Ethyl 3-bromo-2-oxopropanoate provides the C4-C5 and carboxylate backbone, while thiourea acts as the N-C-S component to form the heterocyclic ring. Ethanol is a suitable solvent that dissolves both reactants and facilitates the reaction upon heating.

  • Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add thiourea (1.0 eq) and absolute ethanol (100 mL).

  • Reaction: Stir the suspension until the thiourea is partially dissolved. Add ethyl 3-bromo-2-oxopropanoate (1.0 eq) dropwise at room temperature.

  • Heating: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 ethyl acetate/hexane mobile phase.

  • Workup: After completion, cool the mixture to room temperature. A precipitate of the product should form. If not, reduce the solvent volume under reduced pressure.

  • Isolation: Filter the solid product, wash with cold ethanol (2 x 20 mL) and then diethyl ether (2 x 20 mL) to remove unreacted starting materials.

  • Purification: The crude product is often of high purity. If necessary, it can be recrystallized from ethanol to yield a crystalline solid.

Step 2: Amidation to 2-amino-N-methyl-1,3-thiazole-4-carboxamide

  • Rationale: This step involves the direct aminolysis of the ester with methylamine. Using an aqueous solution of methylamine in a sealed vessel is a standard and effective method for this transformation, as the pressure buildup drives the reaction to completion.

  • Setup: In a sealed pressure vessel, suspend the ethyl 2-amino-1,3-thiazole-4-carboxylate (1.0 eq) from Step 1 in a 40% aqueous solution of methylamine (5-10 eq).

  • Reaction: Seal the vessel and heat the mixture to 60-70 °C with vigorous stirring for 12-18 hours. The reaction must be performed in a well-ventilated fume hood.

  • Workup: Cool the vessel to room temperature before carefully opening. A solid precipitate of the product is expected.

  • Isolation: Filter the solid product and wash thoroughly with cold water to remove excess methylamine and other water-soluble impurities.

  • Purification: Dry the solid under vacuum. If further purification is needed, recrystallization from an appropriate solvent system (e.g., ethanol/water) or purification via flash column chromatography on silica gel (using a dichloromethane/methanol gradient) can be employed.

Synthetic Workflow Diagram

workflow cluster_step1 Step 1: Hantzsch Synthesis cluster_step2 Step 2: Amidation A Thiourea + Ethyl 3-bromo-2-oxopropanoate B Reflux in Ethanol (4-6h) A->B C Ethyl 2-amino-1,3- thiazole-4-carboxylate B->C E Heat in Sealed Vessel (12-18h) C->E D Aqueous Methylamine (40%) D->E F 2-amino-N-methyl-1,3- thiazole-4-carboxamide E->F

Caption: Overall synthetic workflow for the target compound.

Chemical Reactivity

The reactivity of 2-amino-N-methyl-1,3-thiazole-4-carboxamide is governed by its three key functional components: the exocyclic amino group, the thiazole ring, and the N-methylcarboxamide side chain.

  • C2-Amino Group: This is the most nucleophilic site on the molecule. It readily undergoes acylation, sulfonylation, and alkylation.[9] This reactivity is crucial for creating diverse libraries of derivatives for structure-activity relationship (SAR) studies. For example, reaction with various acid chlorides or sulfonyl chlorides in the presence of a non-nucleophilic base like pyridine would yield N-substituted derivatives.[10]

  • Thiazole Ring: The thiazole ring is an electron-rich aromatic system, but its reactivity towards electrophilic aromatic substitution is modulated by the strongly activating amino group at C2 and the deactivating carboxamide group at C4. Substitution, if it occurs, would be directed to the C5 position.

  • N-Methylcarboxamide: The amide bond is generally robust. It can be hydrolyzed back to the corresponding carboxylic acid under harsh acidic or basic conditions with prolonged heating, though this is not a typical synthetic transformation.

Reactivity Hotspot Diagram

Sources

Unlocking the Therapeutic Potential of 2-amino-N-methyl-1,3-thiazole-4-carboxamide: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically approved drugs and a multitude of investigational agents.[1][2] Its inherent ability to engage with a wide array of biological targets has cemented its status as a "privileged structure" in drug discovery. This technical guide provides an in-depth exploration of the potential therapeutic targets of a specific, yet broadly representative, derivative: 2-amino-N-methyl-1,3-thiazole-4-carboxamide. While direct studies on this particular molecule are nascent, this document will extrapolate from the extensive research on the 2-aminothiazole class to illuminate high-probability targets and provide robust, field-proven experimental protocols for their validation. This guide is intended for researchers, scientists, and drug development professionals seeking to navigate the therapeutic landscape of this promising chemical entity.

The 2-Aminothiazole Scaffold: A Privileged Framework in Drug Discovery

The 2-aminothiazole motif is a five-membered heterocyclic ring system containing nitrogen and sulfur, which imparts a unique combination of physicochemical properties that are highly advantageous for drug design.[3] This scaffold is prevalent in a diverse range of biologically active compounds, demonstrating a remarkable versatility in targeting various protein families.[1][2] Clinically relevant examples include the multi-kinase inhibitor dasatinib and the PI3K inhibitor alpelisib, underscoring the therapeutic success of this chemical class in oncology.[1] The broad spectrum of activities associated with 2-aminothiazole derivatives, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, makes this scaffold a fertile ground for the discovery of novel therapeutics.[2][4]

Potential Therapeutic Targets in Oncology

The antiproliferative activity of 2-aminothiazole derivatives is well-documented, with numerous studies highlighting their ability to modulate key players in cancer cell growth and survival.[1][2][5]

Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential for mitotic spindle formation and cell division, making them a validated target for anticancer therapy.[1] Several 2-aminothiazole-containing compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[1]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay measures the effect of a test compound on the polymerization of purified tubulin in vitro.

  • Principle: Tubulin polymerization is monitored by the increase in turbidity (absorbance at 340 nm) or fluorescence of a reporter dye that binds to polymerized microtubules.

  • Materials:

    • Purified bovine or porcine tubulin (>99% pure)

    • GTP solution (100 mM)

    • Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

    • Test compound (2-amino-N-methyl-1,3-thiazole-4-carboxamide) dissolved in a suitable solvent (e.g., DMSO)

    • Positive control (e.g., Paclitaxel for polymerization promotion, Vinblastine for inhibition)

    • Negative control (vehicle)

    • 96-well microplate (clear for absorbance, black for fluorescence)

    • Temperature-controlled microplate reader

  • Procedure:

    • Prepare a tubulin solution (e.g., 2 mg/mL) in ice-cold polymerization buffer containing GTP (1 mM).

    • Add the test compound at various concentrations to the wells of the microplate.

    • Add the tubulin solution to the wells.

    • Immediately place the plate in the microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 340 nm or fluorescence at appropriate excitation/emission wavelengths at regular intervals (e.g., every minute) for 60-90 minutes.

  • Data Analysis: Plot the change in absorbance/fluorescence over time. A decrease in the rate and extent of polymerization compared to the vehicle control indicates inhibition. Calculate the IC₅₀ value, the concentration of the compound that inhibits tubulin polymerization by 50%.

Protein Kinases

Protein kinases are critical regulators of cell signaling and are frequently dysregulated in cancer. The 2-aminothiazole scaffold has been successfully employed to develop potent inhibitors of several kinase families.

CDKs are key drivers of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis.[6] 2-Aminothiazole derivatives have been identified as potent inhibitors of CDK2.[7]

Experimental Protocol: CDK2/Cyclin A Kinase Assay

This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by the CDK2/Cyclin A complex.

  • Principle: The assay quantifies the amount of ADP produced from the kinase reaction using a luciferase-based system (e.g., ADP-Glo™ Kinase Assay).

  • Materials:

    • Recombinant human CDK2/Cyclin A2 enzyme

    • CDK substrate peptide (e.g., a peptide derived from Histone H1)

    • ATP

    • Kinase assay buffer

    • Test compound

    • ADP-Glo™ Kinase Assay kit (Promega) or similar

    • White, opaque 96-well microplate

    • Luminometer

  • Procedure:

    • Prepare a reaction mixture containing the CDK2/Cyclin A2 enzyme, substrate peptide, and kinase assay buffer.

    • Add the test compound at various concentrations.

    • Initiate the reaction by adding ATP.

    • Incubate at 30°C for a defined period (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced according to the ADP-Glo™ protocol.

  • Data Analysis: Determine the percent inhibition of kinase activity at each compound concentration and calculate the IC₅₀ value.

Aurora kinases are essential for mitotic progression, and their overexpression is common in many cancers. 2-Aminothiazole derivatives have shown inhibitory activity against Aurora kinases.[8]

VEGFRs are key mediators of angiogenesis, the formation of new blood vessels that are crucial for tumor growth and metastasis. The 2-aminothiazole scaffold is present in some VEGFR inhibitors.

Experimental Workflow: Kinase Inhibition Profiling

G cluster_0 Primary Screen cluster_1 Dose-Response Analysis cluster_2 Selectivity Profiling A 2-amino-N-methyl-1,3-thiazole-4-carboxamide B Single High-Concentration Kinase Assay (e.g., 10 µM) A->B C Serial Dilution of Compound B->C Active Compounds D Kinase Assay (e.g., CDK2, Aurora A, VEGFR2) C->D E IC50 Determination D->E F Panel of Kinases E->F Potent Inhibitors G Single-Point or IC50 Determination F->G

Caption: Workflow for kinase inhibitor profiling.

Carbonic Anhydrase IX

Carbonic anhydrase IX (CAIX) is a transmembrane enzyme that is overexpressed in many hypoxic tumors and contributes to the acidic tumor microenvironment, promoting tumor growth and metastasis.[8] Sulfonamide derivatives of 2-aminothiazole have been investigated as CAIX inhibitors.[1]

Experimental Protocol: Carbonic Anhydrase IX Inhibition Assay

This is a spectrophotometric assay based on the hydration of CO₂.

  • Principle: The assay measures the esterase activity of CAIX using p-nitrophenyl acetate (p-NPA) as a substrate. The hydrolysis of p-NPA to p-nitrophenol is monitored by the increase in absorbance at 400 nm.

  • Materials:

    • Recombinant human CAIX

    • p-Nitrophenyl acetate (p-NPA)

    • Assay buffer (e.g., Tris-HCl, pH 7.4)

    • Test compound

    • 96-well microplate

    • Spectrophotometer

  • Procedure:

    • Add the test compound at various concentrations to the wells of the microplate.

    • Add the CAIX enzyme to the wells.

    • Pre-incubate for a short period.

    • Initiate the reaction by adding the p-NPA substrate.

    • Measure the absorbance at 400 nm at regular intervals.

  • Data Analysis: Calculate the initial reaction rates and determine the percent inhibition at each compound concentration to calculate the IC₅₀ value.

Potential Antimicrobial and Antifungal Targets

The 2-aminothiazole scaffold is a component of several antimicrobial and antifungal agents.[2][9]

Bacterial Cell Wall Synthesis

The 2-aminothiazole moiety is a key structural feature of many third-generation cephalosporin antibiotics, which inhibit bacterial cell wall synthesis.

Fungal Ergosterol Biosynthesis

Ergosterol is an essential component of the fungal cell membrane, and its biosynthesis is a major target for antifungal drugs.[5] Some 2-aminothiazole derivatives have been shown to inhibit ergosterol biosynthesis by targeting the enzyme lanosterol 14α-demethylase.[2]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[10]

  • Principle: A standardized suspension of the microorganism is exposed to serial dilutions of the test compound in a liquid or solid growth medium.

  • Materials:

    • Bacterial or fungal strains

    • Appropriate liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

    • Test compound

    • Positive control antibiotic/antifungal

    • 96-well microplate

    • Incubator

  • Procedure:

    • Prepare serial two-fold dilutions of the test compound in the growth medium in the wells of a 96-well plate.

    • Inoculate each well with a standardized suspension of the microorganism.

    • Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubate the plate under appropriate conditions (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

    • Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits microbial growth.

Potential Anti-inflammatory Targets

Chronic inflammation is a hallmark of many diseases, and targeting inflammatory pathways is a key therapeutic strategy. 2-Aminothiazole derivatives have demonstrated anti-inflammatory properties.[2]

Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes

COX and LOX are key enzymes in the biosynthesis of pro-inflammatory lipid mediators such as prostaglandins and leukotrienes.[2] Some 2-aminothiazole derivatives have shown inhibitory activity against both COX-2 and 5-LOX.[2][8]

Experimental Protocol: COX-2 Inhibition Assay

  • Principle: This assay measures the peroxidase activity of COX-2, which is coupled to a fluorometric or colorimetric probe.

  • Materials:

    • Recombinant human COX-2

    • Arachidonic acid (substrate)

    • Fluorometric or colorimetric probe

    • Test compound

    • Assay buffer

    • 96-well plate

    • Fluorometer or spectrophotometer

  • Procedure:

    • Add the test compound and COX-2 enzyme to the wells.

    • Incubate for a defined period.

    • Initiate the reaction by adding arachidonic acid and the probe.

    • Measure the fluorescence or absorbance over time.

  • Data Analysis: Calculate the percent inhibition and determine the IC₅₀ value.

Potential Neuroprotective Targets

Neurodegenerative diseases such as Alzheimer's disease are characterized by progressive neuronal loss. Some 2-aminothiazole derivatives have shown promise as neuroprotective agents.

Cholinesterases

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) can increase the levels of the neurotransmitter acetylcholine in the brain, which is a therapeutic strategy for Alzheimer's disease. 2-Aminothiazole derivatives have been shown to inhibit both AChE and BChE.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

  • Principle: This colorimetric assay measures the activity of AChE through the hydrolysis of acetylthiocholine to thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.[9]

  • Materials:

    • AChE enzyme

    • Acetylthiocholine iodide (substrate)

    • DTNB

    • Assay buffer (e.g., phosphate buffer, pH 8.0)

    • Test compound

    • 96-well microplate

    • Spectrophotometer

  • Procedure:

    • Add the test compound, DTNB, and AChE enzyme to the wells.

    • Pre-incubate for a short period.

    • Initiate the reaction by adding the substrate.

    • Measure the absorbance at 412 nm at regular intervals.

  • Data Analysis: Calculate the reaction rates and determine the percent inhibition to calculate the IC₅₀ value.

Monoamine Oxidase (MAO)

MAO enzymes are involved in the metabolism of neurotransmitters, and their inhibition can have antidepressant and neuroprotective effects. 2-Thiazolylhydrazines, derived from 2-aminothiazole, have shown MAO inhibitory activity.[11]

Signaling Pathway: MyD88-Dependent Toll-Like Receptor Signaling

G TLR Toll-Like Receptor (TLR) MyD88 MyD88 TLR->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation

Caption: Simplified MyD88-dependent TLR signaling pathway.

Conclusion and Future Directions

The 2-aminothiazole scaffold represents a highly versatile platform for the development of novel therapeutics targeting a wide range of diseases. This guide has outlined the most probable therapeutic targets for 2-amino-N-methyl-1,3-thiazole-4-carboxamide based on the extensive literature on this chemical class. The provided experimental protocols offer a robust framework for the systematic evaluation of this compound's biological activity. Future research should focus on a comprehensive screening of this molecule against the targets detailed herein, followed by lead optimization to enhance potency, selectivity, and pharmacokinetic properties. The insights gained from such studies will be invaluable in unlocking the full therapeutic potential of this promising 2-aminothiazole derivative.

References

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health. [Link]

  • 2-aminothiazole derivative, preparation method, and use - Google P
  • Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. National Institutes of Health. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. ResearchGate. [Link]

  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. National Institutes of Health. [Link]

  • Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicology. [Link]

  • 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study. PubMed. [Link]

  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 2- AMINOTHIAZOLE DERIVATIVES. [Link]

  • Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities. PubMed. [Link]

  • Design, synthesis and identification of novel substituted 2-amino thiazole analogues as potential anti-inflammatory agents targeting 5-lipoxygenase. ResearchGate. [Link]

  • Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. PubMed Central. [Link]

  • Synthesis and anticancer properties of 2-aminothiazole derivatives. Taylor & Francis Online. [Link]

  • MAOI activity of some novel series of substituted thiazol-2-yl-hydrazines. PubMed. [Link]

  • 2-Arylamino-4-Amino-5-Aroylthiazoles. “One-Pot” Synthesis and Biological Evaluation of a New Class of Inhibitors of Tubulin Polymerization. National Institutes of Health. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. [Link]

  • Aminothiazole-featured Pirinixic Acid Derivatives as Dual 5-lipoxygenase and Microsomal Prostaglandin E2 synthase-1 Inhibitors With Improved Potency and Efficiency in Vivo. PubMed. [Link]

  • Biological characterization of 2-aminothiazole-derived Cdk4/6 selective inhibitor in vitro and in vivo. [Link]

  • Identification of an Aminothiazole with Antifungal Activity against Intracellular Histoplasma capsulatum. PubMed Central. [Link]

  • Development of 2-aminothiazole core in anticancer therapeutic areas. ResearchGate. [Link]

  • Development of novel aminothiazole-comprising 5-LO inhibitors. PubMed. [Link]

  • Monoamine oxidase inhibitor. Wikipedia. [Link]

  • Tubulin polymerization inhibitors - Articles. BioWorld. [Link]

  • Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases. PubMed Central. [Link]

  • 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? PubMed. [Link]

Sources

The 2-Aminothiazole Core: A Privileged Scaffold in Drug Discovery and Beyond

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Legacy of a Versatile Heterocycle

The 2-aminothiazole moiety is a cornerstone in the edifice of medicinal chemistry, recognized as a "privileged structure" for its consistent appearance in biologically active compounds across a wide spectrum of therapeutic areas.[1] This five-membered heterocyclic ring, containing both sulfur and nitrogen, serves as a versatile scaffold for the design of novel drugs, owing to its unique electronic properties and ability to engage in various non-covalent interactions with biological targets.[2] Its derivatives have demonstrated a remarkable range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective effects.[3][4] This in-depth guide explores the discovery, history, and synthetic evolution of 2-aminothiazole compounds, providing a technical overview for researchers and professionals in the field of drug development.

The Genesis of a Scaffold: The Hantzsch Synthesis

The history of 2-aminothiazoles is inextricably linked to the pioneering work of German chemist Arthur Hantzsch. In 1887, he reported a straightforward and elegant method for the synthesis of thiazole derivatives, a reaction that now bears his name: the Hantzsch thiazole synthesis.[5][6] This condensation reaction between an α-haloketone and a thiourea derivative remains one of the most fundamental and widely employed methods for constructing the 2-aminothiazole core.[7]

The enduring utility of the Hantzsch synthesis lies in its reliability and the ready availability of the starting materials. The reaction proceeds through a well-established mechanism initiated by the nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to furnish the aromatic 2-aminothiazole ring.[5]

Hantzsch_Mechanism reagents α-Haloketone + Thiourea intermediate1 S-Alkylation Intermediate reagents->intermediate1 Nucleophilic Attack intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 2-Aminothiazole intermediate2->product Dehydration (-H₂O)

Caption: Generalized mechanism of the Hantzsch 2-aminothiazole synthesis.

Experimental Protocol: A Classic Approach to 2-Aminothiazole Synthesis

The following protocol outlines a conventional method for the synthesis of 4-aryl-2-aminothiazoles, a common class of derivatives, based on the Hantzsch reaction.[5]

Materials:

  • Substituted α-bromoacetophenone (1.0 mmol)

  • Thiourea (1.2 mmol)

  • Ethanol (10 mL)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer/hotplate

Procedure:

  • To a 50 mL round-bottom flask, add the substituted α-bromoacetophenone (1.0 mmol) and thiourea (1.2 mmol).[8]

  • Add 10 mL of ethanol to the flask.[8]

  • Attach a reflux condenser and place the flask on a magnetic stirrer/hotplate.[8]

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product may precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Collect the solid product by filtration and wash with a small amount of cold ethanol to remove any unreacted starting materials.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

This foundational protocol has been adapted and modified over the years to improve yields, reduce reaction times, and employ more environmentally friendly conditions.[9]

The Biological Significance and Therapeutic Landscape of 2-Aminothiazoles

The 2-aminothiazole scaffold is a prolific pharmacophore, forming the structural core of numerous clinically approved drugs and a vast library of investigational compounds.[3] Its widespread biological activity stems from its ability to act as a bioisostere for other aromatic systems and its capacity to form key hydrogen bonds and other interactions with protein targets.

Therapeutic AreaBiological ActivityExample Compounds/Targets
Oncology Kinase InhibitionDasatinib, Alpelisib[3][10]
Infectious Diseases Antibacterial, AntifungalSulfathiazole (historical)[4]
Inflammatory Diseases Anti-inflammatoryMyD88 inhibitors[11]
Neurological Disorders Neuroprotective, AntiprionInvestigational compounds[12]
Other Antiviral, Anticonvulsant, AntidiabeticVarious derivatives[3]

A Deeper Dive into Anticancer Applications:

The most significant impact of 2-aminothiazoles in modern medicine is arguably in the field of oncology.[3] The scaffold is a key component of several targeted cancer therapies. For instance, Dasatinib , a potent inhibitor of multiple tyrosine kinases, is used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[10] Alpelisib , another notable example, is a selective inhibitor of the PI3Kα isoform and is approved for the treatment of certain types of breast cancer.[3] The success of these drugs has spurred extensive research into novel 2-aminothiazole derivatives targeting various kinases and other signaling pathways implicated in cancer progression.[13]

The "Privileged Structure" vs. "Toxicophore" Dichotomy

While the 2-aminothiazole moiety is celebrated as a privileged scaffold in drug design, it is not without its potential liabilities.[1] The term "toxicophore" has been applied to this structural motif due to its potential for metabolic activation into reactive species that can covalently bind to macromolecules, leading to toxicity.[1] This duality necessitates a careful and nuanced approach during the drug development process.

Causality Behind Experimental Choices in Drug Design:

  • Exploiting the Privileged Nature: Medicinal chemists often incorporate the 2-aminothiazole core into new molecular designs to leverage its proven ability to interact with a wide range of biological targets.[2] Structure-activity relationship (SAR) studies have generated a wealth of data guiding the strategic placement of substituents on the thiazole ring to enhance potency and selectivity for a desired target.[12]

  • Mitigating Toxicophore Risk: To address the potential for metabolic activation, researchers employ several strategies. These include:

    • Blocking sites of metabolism: Introducing substituents at positions prone to metabolic oxidation can prevent the formation of reactive metabolites.

    • Modulating electronic properties: Altering the electronic nature of the ring and its substituents can influence the metabolic fate of the compound.

    • Early-stage toxicity screening: In vitro and in vivo assays are conducted early in the drug discovery pipeline to identify and deprioritize compounds with unfavorable toxicity profiles.

The successful development of 2-aminothiazole-containing drugs demonstrates that the potential for toxicity can be effectively managed through rational drug design and rigorous preclinical evaluation.

DrugDevWorkflow cluster_0 Drug Discovery & Design cluster_1 Safety & Preclinical Evaluation Scaffold_Selection Select 2-Aminothiazole (Privileged Scaffold) SAR_Studies Structure-Activity Relationship (SAR) Studies Scaffold_Selection->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Tox_Screening Early Toxicity Screening (Toxicophore Mitigation) Lead_Optimization->Tox_Screening ADME_Profiling ADME Profiling Tox_Screening->ADME_Profiling In_Vivo_Studies In Vivo Efficacy & Safety Studies ADME_Profiling->In_Vivo_Studies Clinical_Candidate Clinical_Candidate In_Vivo_Studies->Clinical_Candidate Selection

Caption: A simplified workflow for the development of 2-aminothiazole-based drugs.

Conclusion: The Future is Bright for 2-Aminothiazoles

From its humble beginnings in Arthur Hantzsch's laboratory, the 2-aminothiazole scaffold has evolved into a powerhouse of medicinal chemistry. Its synthetic accessibility, coupled with its remarkable biological versatility, ensures its continued relevance in the quest for new and improved therapeutics. While the potential for toxicity requires careful consideration, the wealth of knowledge accumulated over more than a century of research provides a solid foundation for the rational design of safe and effective 2-aminothiazole-based drugs. As our understanding of disease biology deepens, this privileged scaffold will undoubtedly continue to be a source of innovative medicines for generations to come.

References

  • Alizadeh, S. R., & Hashemi, S. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(4), 771–806. Available from: [Link]

  • Petzer, J. P. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Mini reviews in medicinal chemistry, 20(15), 1489–1503. Available from: [Link]

  • Alizadeh, S. R., & Hashemi, S. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed, 33469255. Available from: [Link]

  • Khalifa, M. E., & Abdel-Hafez, A. A. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules (Basel, Switzerland), 26(5), 1466. Available from: [Link]

  • Kalhor, M., Vahedi, Z., & Gharoubi, H. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe3O4. RSC Advances, 13(14), 9348–9360. Available from: [Link]

  • European Patent Office. (1992). Process of producing 2-aminothiazole. EP 0482607 A1. Available from: [Link]

  • Ghaemmaghami, S., May, B. C., Renslo, A. R., & Prusiner, S. B. (2012). 2-Aminothiazoles as Therapeutic Leads for Prion Diseases. Journal of Medicinal Chemistry, 55(21), 9471–9479. Available from: [Link]

  • Google Patents. (2014). EP2682390A1 - 2-aminothiazole derivative, preparation method, and use.
  • Khalifa, M. E. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. Available from: [Link]

  • Nevagi, R. J., & Dighe, S. N. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150. Available from: [Link]

  • ResearchGate. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Available from: [Link]

  • Deepti, V., Kumari, M. A., Harikrishna, N., Ramesh, G., & Rao, C. V. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184. Available from: [Link]

  • Garcia, C. D., et al. (2002). A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system. Lab on a Chip, 2(3), 161-165. Available from: [Link]

  • ResearchGate. General reaction for Hantzsch's synthesis of 2-aminothiazole. Available from: [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Hantzsch Synthesis of 2-Aminothiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of pharmaceuticals with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The Hantzsch thiazole synthesis, a classic yet remarkably versatile reaction, remains a primary and efficient method for constructing this privileged heterocyclic system.[1][3] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis of 2-aminothiazole derivatives via the Hantzsch reaction. It covers the underlying mechanism, offers detailed experimental protocols for various methodologies, discusses key optimization parameters, and provides insights into the causality behind experimental choices to ensure robust and reproducible outcomes.

Introduction: The Significance of 2-Aminothiazoles

Heterocyclic compounds containing nitrogen and sulfur atoms are of significant interest in drug discovery due to their wide range of pharmacological activities.[4] Among these, the 2-aminothiazole moiety is particularly prominent. Its unique electronic properties and ability to participate in various biological interactions have led to its incorporation into numerous approved drugs and clinical candidates. The development of efficient and scalable synthetic routes to novel 2-aminothiazole derivatives is therefore a critical endeavor in medicinal chemistry.

The Hantzsch synthesis, first reported in 1887, is a condensation reaction between an α-halocarbonyl compound and a thiourea-containing reactant.[1][5] Its enduring popularity stems from its reliability, broad substrate scope, and the relative accessibility of the starting materials. This guide will explore both classical and modern iterations of this important transformation.

Reaction Mechanism and Rationale

The Hantzsch synthesis of 2-aminothiazoles is a well-established process that proceeds through a distinct sequence of nucleophilic attack, cyclization, and dehydration.[1] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction for specific substrates.

The reaction is initiated by the nucleophilic attack of the sulfur atom of thiourea on the electrophilic α-carbon of the haloketone. This step, an S-alkylation, forms a key intermediate. This is followed by an intramolecular cyclization where a nitrogen atom of the thiourea intermediate attacks the carbonyl carbon. The final step is a dehydration event, which results in the formation of the aromatic 2-aminothiazole ring.

Hantzsch_Mechanism cluster_info Key Steps reagents α-Haloketone + Thiourea intermediate1 S-Alkylation Intermediate reagents->intermediate1 Nucleophilic Attack intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 2-Aminothiazole intermediate2->product Dehydration (-H₂O) Nucleophilic Attack Nucleophilic Attack Intramolecular Cyclization Intramolecular Cyclization Dehydration Dehydration

Caption: General mechanism of the Hantzsch 2-aminothiazole synthesis.

The choice of an α-haloketone is critical; α-bromoketones are commonly used due to their optimal reactivity, balancing stability with a good leaving group (bromide). The thiourea component can be substituted to introduce diversity at the 2-amino position of the final product.

Experimental Protocols

This section details several protocols for the Hantzsch synthesis, ranging from a conventional solution-phase method to more contemporary, greener alternatives.

Protocol 1: Conventional Synthesis of 4-Aryl-2-aminothiazoles in Solution

This protocol is a classic and reliable method suitable for many standard syntheses.

Materials:

  • Substituted α-bromoacetophenone (1.0 eq)

  • Thiourea (1.2 eq)

  • Ethanol (or other suitable solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the substituted α-bromoacetophenone in ethanol.

  • Add thiourea to the solution.

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature. The product may precipitate.

  • If precipitation occurs, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure.

  • Neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) to precipitate the product.[6]

  • Filter the resulting solid, wash with cold water and ethanol, and dry to obtain the crude 2-aminothiazole derivative.

  • Recrystallize from a suitable solvent (e.g., ethanol) for further purification.

Protocol 2: One-Pot, Catalyst-Assisted Synthesis under Conventional Heating or Ultrasonic Irradiation

This modern approach offers advantages in terms of efficiency, reaction time, and environmental impact.[7] It is particularly useful for multi-component reactions.

Materials:

  • α-haloketone (e.g., 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one) (1.0 eq)

  • Thiourea (1.0 eq)

  • Substituted benzaldehyde (1.0 eq)

  • Silica-supported tungstosilisic acid (SiW·SiO₂) catalyst (15 mol%)[7]

  • Ethanol/Water (1:1 v/v)

Procedure:

  • Combine the α-haloketone, thiourea, substituted benzaldehyde, and SiW·SiO₂ catalyst in a suitable reaction vessel.[7]

  • Add the ethanol/water solvent mixture.

  • Method A (Conventional Heating): Heat the mixture with stirring at 65 °C for 2-3.5 hours.[7]

  • Method B (Ultrasonic Irradiation): Place the vessel in an ultrasonic bath at room temperature for 1.5-2 hours.[7]

  • Monitor the reaction by TLC.

  • After completion, filter the hot solution to recover the solid catalyst. The catalyst can be washed, dried, and reused.

  • Allow the filtrate to cool, which should induce precipitation of the product.

  • Collect the solid by filtration, wash with ethanol, and dry.

Process Optimization and Key Parameters

The success of the Hantzsch synthesis often hinges on the careful selection of reaction conditions. The following table summarizes the impact of various parameters on yield, based on literature data.[7]

EntrySolventCatalyst (mol%)Temperature (°C)Time (h)Yield (%)
1Water15100645
2Methanol1560455
3Ethanol1565287
41-Butanol15110660
5Ethanol/Water (1:1)-65750
6Ethanol/Water (1:1)565274
7Ethanol/Water (1:1)1065279
8Ethanol/Water (1:1)1565287

Causality behind Experimental Choices:

  • Solvent: The choice of solvent significantly impacts reaction rate and yield. Protic solvents like ethanol are often preferred as they can solvate the ionic intermediates. A mixture of ethanol and water can be particularly effective, providing a balance of polarity and facilitating dissolution of both organic and inorganic reagents, often leading to higher yields.[7]

  • Catalyst: While the Hantzsch reaction can proceed without a catalyst, acidic catalysts can accelerate the dehydration step. Heterogeneous catalysts like silica-supported tungstosilisic acid are advantageous as they are easily recoverable and reusable, aligning with green chemistry principles.[7] Increasing the catalyst loading up to an optimal point (e.g., 15 mol%) can enhance the yield, beyond which no significant improvement is observed.[7]

  • Temperature and Method: Conventional heating is effective, but alternative energy sources like ultrasonic irradiation can dramatically reduce reaction times and often improve yields by promoting efficient mixing and mass transfer.[7][8]

  • Reaction Conditions (pH): While typically run under neutral or slightly acidic conditions, conducting the Hantzsch synthesis in strongly acidic media can alter the regioselectivity, especially with N-monosubstituted thioureas, leading to mixtures of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[9]

Experimental Workflow and Troubleshooting

A systematic approach to the experimental workflow is essential for reproducibility.

Workflow start Reagent Preparation reaction Reaction Setup (Conventional or Ultrasonic) start->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring workup Work-up (Filtration, Neutralization) monitoring->workup Reaction Complete purification Purification (Recrystallization) workup->purification analysis Product Characterization (NMR, MS, IR) purification->analysis end Final Product analysis->end

Caption: A typical experimental workflow for Hantzsch thiazole synthesis.

Troubleshooting Common Issues:

  • Low or No Yield:

    • Cause: Inactive α-haloketone (decomposed).

    • Solution: Verify the purity of the starting material or synthesize it fresh.

    • Cause: Insufficient heating or reaction time.

    • Solution: Increase reaction temperature or extend the reaction time, monitoring closely by TLC.

  • Formation of Side Products:

    • Cause: Self-condensation of the α-haloketone.

    • Solution: Use a slight excess of thiourea and ensure efficient mixing.

    • Cause: Incorrect pH for the desired isomer.

    • Solution: For standard 2-aminothiazoles, avoid strongly acidic conditions.[9]

  • Difficulty in Product Isolation:

    • Cause: Product is highly soluble in the reaction solvent.

    • Solution: Concentrate the solvent under reduced pressure and/or add an anti-solvent to induce precipitation.

    • Cause: Product is an oil.

    • Solution: Attempt purification by column chromatography.

Conclusion

The Hantzsch thiazole synthesis is a powerful and adaptable tool for the synthesis of medicinally important 2-aminothiazole derivatives. By understanding the reaction mechanism and the influence of key parameters such as solvent, catalyst, and energy input, researchers can effectively optimize this reaction for their specific needs. The protocols provided herein offer a solid foundation for both traditional and modern approaches to this classic transformation, enabling the efficient generation of diverse compound libraries for drug discovery and development. While the 2-aminothiazole core is a privileged structure, it is also important for researchers to be aware of its potential classification as a toxicophore, warranting careful consideration in drug design.[10]

References

  • Hantzsch Synthesis of 2-Aminothiazoles: Application Notes and Protocols for Researchers - Benchchem. (n.d.).
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC - NIH. (n.d.).
  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
  • General reaction for Hantzsch's synthesis of 2-aminothiazole - ResearchGate. (n.d.).
  • Synthesis of novel 2-amino thiazole derivatives - Der Pharma Chemica. (n.d.).
  • 2-Aminothiazole: synthesis, biological activities and toxicity - ChemicalBook. (2023).
  • Biological and medicinal significance of 2-aminothiazoles - Scholars Research Library. (n.d.).
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. - R Discovery. (2021).
  • 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed. (2020).
  • Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem - RSC Publishing. (2023).

Sources

Application Notes and Protocols: 2-Amino-N-methyl-1,3-thiazole-4-carboxamide as a Chemical Probe for Investigating Microtubule Dynamics

Author: BenchChem Technical Support Team. Date: February 2026

I. Introduction and Scientific Context

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] Within this class, derivatives of 2-amino-1,3-thiazole-4-carboxamide have emerged as compounds of significant interest, particularly for their potential as antineoplastic agents. This document provides detailed application notes for the use of 2-amino-N-methyl-1,3-thiazole-4-carboxamide as a chemical probe, leveraging insights from closely related analogues to propose a mechanism of action and guide experimental design.

Based on structure-activity relationships within the 2-amino-thiazole-4-carboxamide family, it is hypothesized that 2-amino-N-methyl-1,3-thiazole-4-carboxamide functions as an anti-mitotic agent by inhibiting tubulin polymerization .[4] This mode of action is shared by a class of highly potent cytotoxic agents, the tubulysins, and their less complex analogues, making this compound a valuable tool for studying the cellular processes governed by microtubule dynamics.[4]

These application notes are designed for researchers in cell biology, cancer biology, and drug discovery. The protocols herein provide a framework for validating the proposed mechanism of action and for utilizing this chemical probe to investigate the roles of microtubule integrity in various cellular contexts.

II. Physicochemical Properties and Handling

A summary of the key physicochemical properties of 2-amino-N-methyl-1,3-thiazole-4-carboxamide is presented below.

PropertyValueSource/Notes
Molecular FormulaC₅H₇N₃OSCalculated
Molecular Weight157.19 g/mol Calculated
AppearanceWhite to off-white solidTypical for this class of compounds
SolubilitySoluble in DMSO, DMF, and methanolExperimental determination recommended
StorageStore at -20°C, desiccated, and protected from lightStandard for bioactive small molecules

Note on Preparation of Stock Solutions: For in vitro and cell-based assays, it is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.

III. Proposed Mechanism of Action: Inhibition of Tubulin Polymerization

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for numerous cellular processes, including cell division, intracellular transport, and maintenance of cell shape. The dynamic instability of microtubules, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is tightly regulated and crucial for their function.

We propose that 2-amino-N-methyl-1,3-thiazole-4-carboxamide, like other members of its chemical class, binds to tubulin and disrupts microtubule dynamics.[4] This disruption can occur through several mechanisms, including the inhibition of tubulin polymerization, leading to a net depolymerization of microtubules. The consequences of this action at the cellular level are profound, primarily manifesting as a mitotic arrest at the G2/M phase of the cell cycle, which ultimately triggers apoptosis in rapidly dividing cells.

Visualizing the Proposed Mechanism of Action

Tubulin_Inhibition_Pathway Proposed Mechanism of Action of 2-amino-N-methyl-1,3-thiazole-4-carboxamide cluster_0 Cellular Environment cluster_1 Cellular Consequences Probe 2-amino-N-methyl- 1,3-thiazole-4-carboxamide Tubulin α/β-Tubulin Dimers Probe->Tubulin Binding Microtubules Dynamic Microtubules Tubulin->Microtubules Polymerization Disruption Disruption of Microtubule Dynamics Tubulin->Disruption Inhibition Microtubules->Tubulin Depolymerization Mitotic_Arrest G2/M Phase Arrest Disruption->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Proposed mechanism of 2-amino-N-methyl-1,3-thiazole-4-carboxamide.

IV. Experimental Protocols

The following protocols are designed to empirically validate the proposed mechanism of action and to provide a starting point for utilizing 2-amino-N-methyl-1,3-thiazole-4-carboxamide as a chemical probe.

Protocol 1: In Vitro Tubulin Polymerization Assay

Objective: To determine the direct effect of 2-amino-N-methyl-1,3-thiazole-4-carboxamide on the polymerization of purified tubulin.

Principle: Tubulin polymerization can be monitored by measuring the increase in light scattering or fluorescence of a reporter dye as microtubules form. An inhibitor of polymerization will reduce the rate and extent of this signal increase.

Materials:

  • Lyophilized tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP (100 mM stock in water)

  • Glycerol

  • Paclitaxel (positive control for polymerization)

  • Nocodazole (positive control for inhibition)

  • 2-amino-N-methyl-1,3-thiazole-4-carboxamide

  • 96-well, clear bottom, black microplates

  • Temperature-controlled microplate reader capable of reading fluorescence or absorbance

Procedure:

  • Preparation of Reagents:

    • Reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 4 mg/mL. Keep on ice.

    • Prepare a 2X Assay Buffer: General Tubulin Buffer with 2 mM GTP and 10% glycerol.

    • Prepare serial dilutions of 2-amino-N-methyl-1,3-thiazole-4-carboxamide, paclitaxel, and nocodazole in 1X Assay Buffer. The final DMSO concentration should be kept below 1%.

  • Assay Setup:

    • On ice, add 50 µL of the 2X Assay Buffer containing the test compounds or controls to the wells of a pre-chilled 96-well plate.

    • Add 50 µL of the 4 mg/mL tubulin solution to each well to initiate the reaction. The final tubulin concentration will be 2 mg/mL.

    • Mix gently by pipetting.

  • Measurement:

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 340 nm or fluorescence (e.g., using a fluorescent reporter) every minute for 60-90 minutes.

  • Data Analysis:

    • Plot the absorbance or fluorescence as a function of time for each concentration of the test compound.

    • Calculate the initial rate of polymerization (Vmax) and the maximal polymer mass for each condition.

    • Determine the IC₅₀ value of 2-amino-N-methyl-1,3-thiazole-4-carboxamide for tubulin polymerization inhibition by plotting the percentage of inhibition against the compound concentration.

Protocol 2: Cell Viability (MTT) Assay

Objective: To assess the cytotoxic effects of 2-amino-N-methyl-1,3-thiazole-4-carboxamide on cultured cancer cells.[4]

Principle: The MTT assay is a colorimetric assay that measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in living cells. The resulting formazan crystals can be solubilized and quantified by spectrophotometry, providing a measure of cell viability.

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • 2-amino-N-methyl-1,3-thiazole-4-carboxamide

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of 2-amino-N-methyl-1,3-thiazole-4-carboxamide in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle control (e.g., 0.1% DMSO).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value.

Protocol 3: Immunofluorescence Microscopy of Microtubules

Objective: To visualize the effects of 2-amino-N-methyl-1,3-thiazole-4-carboxamide on the microtubule network in cells.

Materials:

  • Cells grown on glass coverslips

  • 2-amino-N-methyl-1,3-thiazole-4-carboxamide

  • Paraformaldehyde (PFA) solution (4% in PBS)

  • Permeabilization buffer (0.1% Triton X-100 in PBS)

  • Blocking buffer (1% BSA in PBS)

  • Primary antibody: anti-α-tubulin antibody

  • Secondary antibody: fluorescently-conjugated anti-mouse/rabbit IgG

  • DAPI (for nuclear staining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Seed cells on sterile glass coverslips in a 24-well plate and allow them to attach overnight.

    • Treat the cells with 2-amino-N-methyl-1,3-thiazole-4-carboxamide at its IC₅₀ and 10x IC₅₀ concentrations for a relevant time period (e.g., 16-24 hours). Include a vehicle control.

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Wash three times with PBS.

    • Block with 1% BSA in PBS for 1 hour.

    • Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

  • Mounting and Imaging:

    • Stain the nuclei with DAPI for 5 minutes.

    • Wash with PBS.

    • Mount the coverslips onto glass slides using mounting medium.

    • Image the cells using a fluorescence microscope.

Expected Results: In untreated cells, a fine, filamentous network of microtubules should be visible. In cells treated with an effective concentration of 2-amino-N-methyl-1,3-thiazole-4-carboxamide, a diffuse tubulin staining and a disruption of the microtubule network are expected.

Experimental Workflow Visualization

Experimental_Workflow Workflow for Validating the Chemical Probe cluster_0 In Vitro Validation cluster_1 Cell-Based Characterization Tubulin_Assay Tubulin Polymerization Assay IC50_InVitro Determine IC50 for Tubulin Inhibition Tubulin_Assay->IC50_InVitro Viability_Assay Cell Viability (MTT) Assay IC50_InVitro->Viability_Assay Inform Concentration Range IC50_Cellular Determine Cellular IC50 Viability_Assay->IC50_Cellular Microscopy Immunofluorescence Microscopy IC50_Cellular->Microscopy Cell_Cycle Cell Cycle Analysis IC50_Cellular->Cell_Cycle Phenotype Observe Microtubule Disruption Microscopy->Phenotype Arrest Confirm G2/M Arrest Cell_Cycle->Arrest

Caption: A logical workflow for the validation of the chemical probe.

V. Data Interpretation and Troubleshooting

ExperimentExpected Outcome for Tubulin InhibitorTroubleshooting Tips
Tubulin Polymerization Assay Dose-dependent decrease in the rate and extent of polymerization.No Inhibition: Check compound solubility and stability in the assay buffer. Verify the activity of tubulin with a known inhibitor like nocodazole.
Cell Viability Assay Dose-dependent decrease in cell viability.Low Potency: Ensure the chosen cell line is sensitive to anti-mitotic agents. Increase incubation time. Check for compound precipitation in the culture medium.
Immunofluorescence Microscopy Disrupted microtubule network, diffuse tubulin staining, and increased number of rounded, mitotic cells.No Change in Microtubules: Increase compound concentration or treatment time. Ensure proper fixation and antibody staining.

VI. Concluding Remarks

2-Amino-N-methyl-1,3-thiazole-4-carboxamide is a promising chemical probe for the study of microtubule-dependent cellular processes. The protocols outlined in this document provide a robust framework for researchers to validate its proposed mechanism as a tubulin polymerization inhibitor and to subsequently employ it in their own experimental systems. As with any chemical probe, careful validation of its activity and specificity in the context of the biological question being addressed is paramount for generating reliable and interpretable data.

References

Sources

Application Note & Protocol: Molecular Docking of 2-amino-N-methyl-1,3-thiazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to In Silico Target Interaction Analysis

This document provides a detailed protocol for conducting molecular docking studies of 2-amino-N-methyl-1,3-thiazole-4-carboxamide, a heterocyclic compound with significant therapeutic potential, against relevant protein targets. This guide is intended for researchers, scientists, and drug development professionals.

Introduction: The Scientific Rationale

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][2][3] Specifically, 2-amino-N-methyl-1,3-thiazole-4-carboxamide and its derivatives have demonstrated notable antitumor activities.[4] Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5][6] This allows for the elucidation of binding mechanisms at an atomic level, guiding further drug design and optimization efforts.[6]

This application note will detail a robust and validated workflow for performing protein-ligand docking of 2-amino-N-methyl-1,3-thiazole-4-carboxamide, with a focus on the widely used and freely available software, AutoDock Vina.[7]

Experimental Workflow Overview

The molecular docking process can be systematically broken down into several key stages, each critical for the accuracy and reliability of the final results.[6][8]

G cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Analysis & Validation ligand_prep Ligand Preparation grid_gen Grid Box Generation ligand_prep->grid_gen protein_prep Protein Preparation protein_prep->grid_gen docking Run AutoDock Vina grid_gen->docking results_analysis Results Analysis docking->results_analysis validation Protocol Validation results_analysis->validation

Caption: Molecular Docking Workflow.

Detailed Protocols

Part 1: Ligand Preparation

The accuracy of a docking study begins with the correct preparation of the ligand. This involves generating a 3D structure and assigning appropriate chemical properties.

Protocol:

  • Obtain Ligand Structure:

    • Acquire the 2D structure of 2-amino-N-methyl-1,3-thiazole-4-carboxamide from a chemical database such as PubChem.

    • Save the structure in a common format like SDF or MOL2.

  • 3D Structure Generation and Energy Minimization:

    • Use software like Avogadro or the online tool ChemDoodle Web Components to generate a 3D conformation from the 2D structure.

    • Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This step is crucial for ensuring the ligand's geometry is realistic.

  • Prepare for Docking (PDBQT format):

    • Utilize AutoDock Tools (ADT) to convert the energy-minimized ligand file into the PDBQT format.[9] This format includes atomic coordinates, partial charges, and information about rotatable bonds.[9]

    • Causality: ADT assigns Gasteiger charges, which are essential for calculating electrostatic interactions, a key component of the docking scoring function. It also defines rotatable bonds, allowing for ligand flexibility during the docking simulation.[9]

Part 2: Protein Target Preparation

Proper protein preparation is equally critical and involves cleaning the crystal structure and preparing it for the docking calculations.

Protocol:

  • Select and Download Protein Structure:

    • Identify a suitable protein target from the Protein Data Bank (PDB). The choice of target should be based on the known or hypothesized biological activity of the ligand. For this example, we will assume a hypothetical kinase target.

    • Download the PDB file for the chosen target.

  • Clean the Protein Structure:

    • Open the PDB file in a molecular visualization tool like PyMOL or UCSF Chimera.[10]

    • Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands.[9][10]

    • Causality: Water molecules can interfere with the docking process by occupying space in the binding pocket that should be explored by the ligand. Removing the original ligand is necessary to perform a fresh docking simulation.

  • Prepare for Docking (PDBQT format):

    • Load the cleaned protein PDB file into AutoDock Tools.[11]

    • Add polar hydrogens to the protein.[9][11] Most PDB structures do not include hydrogen atoms, which are vital for defining hydrogen bonds.[9]

    • Merge non-polar hydrogens and assign Kollman charges.

    • Save the prepared protein as a PDBQT file.[9] This file now contains the necessary information for the AutoDock Vina calculation.[5]

Part 3: Molecular Docking Simulation

With the prepared ligand and protein, the next step is to define the search space for the docking and run the simulation.

Protocol:

  • Define the Binding Site (Grid Box):

    • In AutoDock Tools, define a grid box that encompasses the active site of the protein.[7]

    • If the PDB structure contained a co-crystallized ligand, the grid box should be centered on the position of that ligand.[5]

    • The size of the grid box should be large enough to allow the ligand to move and rotate freely within the binding pocket.[12]

    • Causality: The grid box defines the three-dimensional space where AutoDock Vina will attempt to place the ligand. A well-defined grid box focuses the computational effort on the most relevant area of the protein, increasing the efficiency and accuracy of the docking.[5][12]

  • Configure and Run AutoDock Vina:

    • Create a configuration file that specifies the paths to the prepared protein and ligand PDBQT files, the center and dimensions of the grid box, and the output file name.[13]

    • The exhaustiveness parameter controls the thoroughness of the search. Higher values increase the computational time but also the likelihood of finding the optimal binding pose.[12]

    • Execute AutoDock Vina from the command line, providing the configuration file as input.[11][14]

Results Analysis and Interpretation

MetricDescriptionInterpretation
Binding Affinity (kcal/mol) The estimated free energy of binding.More negative values indicate stronger binding affinity.[15]
RMSD (Å) Root Mean Square Deviation from a reference structure (if available).Lower values (typically < 2.0 Å) suggest a more accurate prediction of the binding pose.[15][16]
Interacting Residues The amino acid residues in the protein that form interactions with the ligand.Identifies key residues for binding and potential sites for mutagenesis studies.[15]
Interaction Types Hydrogen bonds, hydrophobic interactions, electrostatic interactions, etc.Provides insight into the nature of the binding forces.

Protocol:

  • Analyze Binding Affinity and Poses:

    • AutoDock Vina will generate multiple binding poses, each with a corresponding binding affinity score.

    • The pose with the lowest binding energy is typically considered the most favorable.[17]

  • Visualize Protein-Ligand Interactions:

    • Load the protein PDBQT file and the output ligand PDBQT file (containing the docked poses) into a visualization software like PyMOL or BIOVIA Discovery Studio.

    • Analyze the interactions between the ligand and the protein's active site residues. Identify hydrogen bonds, hydrophobic contacts, and other key interactions.

    • Tools like PDBsum can be used to generate 2D diagrams of these interactions.[18][19][20]

Protocol Validation: Ensuring Trustworthiness

A critical step in any docking study is to validate the protocol to ensure its reliability.[21]

Protocol:

  • Re-docking of a Co-crystallized Ligand:

    • If the protein structure was determined with a bound ligand, a common validation method is to remove this ligand and then dock it back into the active site using the established protocol.[15][22]

    • Calculate the RMSD between the docked pose and the original crystallographic pose. An RMSD value below 2.0 Å is generally considered a successful validation.[15][22]

    • Causality: This demonstrates that the docking protocol is capable of reproducing a known binding mode, thereby increasing confidence in the results obtained for the novel ligand.[15]

  • Use of a Decoy Set:

    • Another validation method involves docking a set of known active compounds along with a larger set of "decoy" molecules that are structurally similar but presumed to be inactive.[22]

    • A successful docking protocol should be able to distinguish the active compounds from the decoys, typically by assigning them better docking scores.[22]

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for performing molecular docking studies of 2-amino-N-methyl-1,3-thiazole-4-carboxamide. By following these detailed steps, researchers can gain valuable insights into the potential protein targets and binding mechanisms of this promising compound, thereby accelerating the drug discovery and development process.

References

  • Galaxy Training. (2019, October 19). Protein-ligand docking. Retrieved from [Link]

  • Bioinformatics Review. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics [Video]. YouTube. Retrieved from [Link]

  • SwissDock. (n.d.). SwissDock. Retrieved from [Link]

  • ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results?. Retrieved from [Link]

  • Scripps Research. (2020, December 4). Tutorial – AutoDock Vina. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. Retrieved from [Link]

  • ResearchGate. (2024, September 24). (PDF) Validation of Docking Methodology (Redocking). Retrieved from [Link]

  • Graphviz. (2015, January 5). Drawing graphs with dot. Retrieved from [Link]

  • EMBL-EBI. (2022, May 13). PDBsum1 home page. Retrieved from [Link]

  • TrendBioTech. (2022, November 21). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech [Video]. YouTube. Retrieved from [Link]

  • CCPBioSim. (2020, October 23). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective [Video]. YouTube. Retrieved from [Link]

  • Graphviz. (2024, September 28). DOT Language. Retrieved from [Link]

  • Prof. Sanket Bapat. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced [Video]. YouTube. Retrieved from [Link]

  • Dr. Ample. (2021, May 11). AutoDock Tutorial- Part 4. Preparing Ligand for Docking [Video]. YouTube. Retrieved from [Link]

  • MDPI. (n.d.). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. Retrieved from [Link]

  • bio.tools. (n.d.). PDBsum Generate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Retrieved from [Link]

  • PubMed Central. (n.d.). PDBsum1: A standalone program for generating PDBsum analyses. Retrieved from [Link]

  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]

  • Michigan State University. (n.d.). Lessons from Docking Validation. Retrieved from [Link]

  • Bioinformatics Insights. (2024, March 6). How to Perform Molecular Docking with AutoDock Vina [Video]. YouTube. Retrieved from [Link]

  • Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Retrieved from [Link]

  • ACS Publications. (n.d.). Validation Studies of the Site-Directed Docking Program LibDock. Retrieved from [Link]

  • Bioinformatics Review. (2020, July 18). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc., [Video]. YouTube. Retrieved from [Link]

  • The Independent Code. (2021, January 14). Graphviz tutorial [Video]. YouTube. Retrieved from [Link]

  • Dr. Ample. (2021, October 11). Protein-Ligand Docking with Autodock, follow the tutorial and perform docking with 100% confidence [Video]. YouTube. Retrieved from [Link]

  • CCDC. (n.d.). Protein-ligand docking 101 - running a simulation in GOLD Try. Retrieved from [Link]

  • Daniele Teti. (2025, November 14). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Retrieved from [Link]

  • Database Commons. (n.d.). PDBsum. Retrieved from [Link]

  • Scripps Research. (2012, October 26). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. Retrieved from [Link]

  • J-Stage. (n.d.). Synthesis and Evaluation of Biological Properties of 2-Amino-thiazole-4-carboxamides: Amide Linkage Analogues of Pretubulysin. Retrieved from [Link]

  • Matter Modeling Stack Exchange. (2020, May 18). How I can analyze and present docking results?. Retrieved from [Link]

  • MDPI. (n.d.). Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). Retrieved from [Link]

  • Scholars Research Library. (n.d.). Biological and medicinal significance of 2-aminothiazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) PDBsum1: A standalone program for generating PDBsum analyses. Retrieved from [Link]

  • Graphviz. (n.d.). User Guide — graphviz 0.21 documentation. Retrieved from [Link]

Sources

Application Note: A Systematic Approach to the Formulation of 2-amino-N-methyl-1,3-thiazole-4-carboxamide for Preclinical Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The specific compound, 2-amino-N-methyl-1,3-thiazole-4-carboxamide, is a novel chemical entity (NCE) whose formulation for biological evaluation is critical for generating reliable and reproducible data. The inherent physicochemical properties of such heterocyclic compounds, particularly poor aqueous solubility, present a significant challenge in preclinical development.

This guide provides a comprehensive, experience-driven framework for researchers to develop robust formulations of 2-amino-N-methyl-1,3-thiazole-4-carboxamide suitable for a range of in vitro and early-stage in vivo biological assays. We will address physicochemical characterization, strategic selection of solvents and excipients, and provide step-by-step protocols for preparing stock and working solutions. The causality behind each recommendation is explained to empower scientists to troubleshoot and adapt these protocols for their specific experimental needs.

Physicochemical Profiling: A Predictive Analysis

  • pKa (Ionization Constant): The 2-aminothiazole core contains a basic nitrogen atom. The pKa of the parent 2-aminothiazole is approximately 5.36.[5] This suggests that the compound will be protonated and more soluble in acidic conditions (pH < 5). The N-methyl-carboxamide group is generally neutral and has a minor influence on the overall pKa.

  • logP (Lipophilicity): The octanol-water partition coefficient (logP) is a measure of a compound's hydrophobicity. While the parent 2-aminothiazole is relatively hydrophilic (logP ~0.38), the addition of the N-methyl-carboxamide group increases its lipophilicity.[5] Prediction methods based on group contributions suggest a moderately lipophilic character.[6][7][8] A higher logP value often correlates with lower aqueous solubility.

  • Aqueous Solubility: Based on the predicted lipophilicity and the crystalline nature typical of such scaffolds, the intrinsic aqueous solubility of 2-amino-N-methyl-1,3-thiazole-4-carboxamide is expected to be low, likely falling into the Biopharmaceutics Classification System (BCS) Class II or IV category (poorly soluble).

Parameter Predicted Value / Characteristic Implication for Formulation
Molecular Weight ~171.21 g/mol Standard for small molecules.
pKa (acidic) Not applicableNo acidic protons.
pKa (basic) ~5.0 - 5.5Increased solubility at pH < pKa. Avoid neutral or basic buffers for aqueous dissolution.
Predicted clogP 1.0 - 2.5Likely poor aqueous solubility; requires organic solvents or solubility enhancers.
Aqueous Solubility Predicted to be low (<10 µg/mL)Direct dissolution in aqueous assay buffers is not feasible.
Chemical Stability Thiazole rings are generally stable; amide bonds can be susceptible to hydrolysis at extreme pH.Store solutions at low temperatures (-20°C or -80°C) and avoid harsh pH conditions.

Strategic Formulation for In Vitro Assays

The primary goal for in vitro formulations is to maintain the compound in a soluble, monomeric state within the assay medium without interfering with the biological system.

The Universal Starting Point: DMSO Stock Solutions

Dimethyl sulfoxide (DMSO) is the solvent of choice for initial solubilization of most small molecules for high-throughput screening and general biological assays due to its powerful solubilizing capacity.[9]

Causality: DMSO is a polar aprotic solvent that can disrupt the crystal lattice energy of the solid compound and form stable solute-solvent interactions, preventing re-aggregation.

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

  • Pre-Weighing: Accurately weigh approximately 1-2 mg of 2-amino-N-methyl-1,3-thiazole-4-carboxamide powder into a sterile, high-quality microcentrifuge tube or glass vial.

  • Solvent Addition: Based on the exact weight, calculate the required volume of anhydrous, molecular biology grade DMSO to achieve a 10 mM concentration. Formula: Volume (µL) = (Weight (mg) / 171.21 g/mol ) * 100,000

  • Solubilization: Add the calculated volume of DMSO. Vortex vigorously for 1-2 minutes. If necessary, use a brief (5-10 minute) sonication in a water bath to ensure complete dissolution.

  • Quality Control: Visually inspect the solution against a light source to ensure it is clear and free of any particulate matter.

  • Aliquoting & Storage: Aliquot the stock solution into smaller volumes in tightly sealed, low-binding tubes to minimize freeze-thaw cycles. Store aliquots at -20°C for short-term (<1 month) or -80°C for long-term storage.

Preparing Working Solutions: The Challenge of Aqueous Dilution

When the DMSO stock is diluted into aqueous assay buffer, the compound can precipitate as the solvent environment becomes less favorable. This is a critical failure point in many experiments.

Key Consideration: Final DMSO Concentration The final concentration of DMSO in the assay must be kept to a minimum, as it can be toxic to cells and interfere with enzyme activity.

  • For most cell-based assays: The final DMSO concentration should ideally be ≤0.1%, and almost never exceed 0.5%.[10][11][12][13]

  • For biochemical/enzymatic assays: While often more tolerant, it is best practice to keep DMSO concentration low and consistent across all conditions, including controls.

The diagram below illustrates a decision-making workflow for preparing aqueous working solutions.

G start Start: 10 mM DMSO Stock dilute Perform Serial Dilution in 100% DMSO to create intermediate stocks (e.g., 1 mM, 100 µM) start->dilute test_sol Test Dilution: Add intermediate stock to final assay buffer (e.g., 1:100 for 0.1% DMSO) dilute->test_sol observe Observe for Precipitation (Visual inspection, light scatter) test_sol->observe clear Solution is Clear: Proceed with Assay observe->clear No precip Precipitation Occurs: Formulation Fails observe->precip Yes strategy Implement Advanced Strategy precip->strategy

Caption: Workflow for preparing and validating aqueous working solutions.

Advanced Formulation Strategies for Poor Solubility

If the compound precipitates upon simple dilution from DMSO, more advanced techniques are required. The choice of strategy depends on the assay system.

Co-Solvents

For some in vitro assays, particularly biochemical ones, co-solvents like polyethylene glycol (PEG 300/400) or propylene glycol can be used in combination with water to increase solubility.[14] However, their compatibility with cell-based assays must be carefully validated.

Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules within their central cavity, effectively shielding them from the aqueous environment and increasing their apparent solubility.[15][16][17]

  • Why it works: The exterior of the cyclodextrin is hydrophilic, making the entire drug-cyclodextrin complex water-soluble.[17]

  • Recommended Agent: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity.

  • Application: A stock solution of the compound can be prepared in a solution of HP-β-CD (e.g., 20-40% w/v in water) instead of pure DMSO. This often requires heating and sonication to form the inclusion complex.[18]

pH Modification

Given the basic nature of the 2-aminothiazole moiety (pKa ~5.36), solubility can be significantly increased in acidic buffers (e.g., pH 4-5).[5] This strategy is primarily useful for cell-free assays where the pH can be controlled. For cell-based assays, this is not a viable primary strategy as physiological pH (~7.4) must be maintained.

The following diagram provides a decision tree for selecting an appropriate formulation strategy.

G start Initial Test: Dilute DMSO stock into aqueous buffer. Does it precipitate? no_precip No Precipitation: Use direct DMSO dilution. Maintain final DMSO <0.5% start->no_precip No yes_precip Precipitation Occurs start->yes_precip Yes assay_type What is the assay type? yes_precip->assay_type cell_free Cell-Free / Biochemical assay_type->cell_free Cell-Free cell_based Cell-Based assay_type->cell_based Cell-Based ph_mod Strategy 1: pH Modification Use buffer with pH < 5.0 cell_free->ph_mod cosolvent Strategy 2: Co-solvents (e.g., PEG-400, Propylene Glycol) cell_free->cosolvent cyclo Strategy 1: Cyclodextrins Formulate with HP-β-CD cell_based->cyclo

Caption: Decision tree for selecting an advanced formulation strategy.

Protocol: Kinetic Solubility Assessment using Nephelometry

A rapid assessment of kinetic solubility is crucial to determine the maximum soluble concentration in your final assay buffer.[9] This self-validating step prevents wasting time and resources on experiments conducted with precipitated, inactive compounds.

  • Prepare Compound Plate: In a 96-well clear plate, perform a serial dilution of your 10 mM DMSO stock solution in 100% DMSO to create a concentration gradient (e.g., from 10 mM down to ~5 µM).

  • Prepare Assay Plate: In a separate 96-well plate, add the assay buffer to each well.

  • Transfer and Mix: Transfer a small, fixed volume (e.g., 1-2 µL) from the compound plate to the assay plate, bringing the final DMSO concentration to the desired level (e.g., 0.5%). Mix well.

  • Incubate: Allow the plate to equilibrate at room temperature for 1-2 hours.

  • Read Plate: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a wavelength where the compound does not absorb (e.g., >600 nm).

  • Analyze Data: Plot the light scattering signal against the compound concentration. The concentration at which the signal begins to sharply increase above the baseline indicates the limit of kinetic solubility. This is the maximum concentration you should use in your experiments.

Considerations for In Vivo Formulations

Transitioning to in vivo studies requires formulations that are sterile, biocompatible, and provide appropriate exposure for the chosen route of administration. DMSO is generally unsuitable for direct in vivo use at high concentrations.

  • Aqueous Suspensions: For oral (PO) dosing, micronizing the compound (reducing particle size to increase surface area) and suspending it in an aqueous vehicle with a suspending agent (e.g., 0.5% methylcellulose) and a wetting agent (e.g., 0.1% Tween 80) is a common approach.[19]

  • Solubilizing Vehicles: For intravenous (IV) or intraperitoneal (IP) injection, clear, soluble formulations are required. Vehicles often consist of a mixture of excipients. A widely used example is a ternary vehicle system:

    • Solubilizer: e.g., Solutol HS 15, Cremophor EL

    • Co-solvent: e.g., PEG 400, Propylene Glycol

    • Aqueous Component: e.g., Saline or PBS A typical ratio might be 10% Solutol / 10% PEG 400 / 80% Saline. The optimal vehicle must be determined empirically and assessed for tolerability in the animal model.[14]

Conclusion

The successful biological evaluation of a novel compound like 2-amino-N-methyl-1,3-thiazole-4-carboxamide is fundamentally dependent on a rational and systematic formulation strategy. By beginning with a predictive physicochemical analysis and progressing through a logical workflow from simple DMSO-based solutions to more complex vehicles, researchers can ensure compound solubility and generate high-quality, reproducible data. Always validate your formulation by checking for precipitation and, whenever possible, perform a kinetic solubility assessment to define the usable concentration range for your specific assay conditions.

References

  • 2-Aminothiazole - Wikipedia. Wikipedia. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

  • What the concentration of DMSO you use in cell culture assays? ResearchGate. [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]

  • Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules. National Institutes of Health (NIH). [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Institutes of Health (NIH). [Link]

  • Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. MDPI. [Link]

  • Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility. ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. National Institutes of Health (NIH). [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Publications. [Link]

  • Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. National Institutes of Health (NIH). [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Taylor & Francis Online. [Link]

  • Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • LogP—Making Sense of the Value. ACD/Labs. [Link]

  • Biophysical Screening for the Discovery of Small-Molecule Ligands. National Institutes of Health (NIH). [Link]

  • 2-Aminothiazole derivatives as antimycobacterial agents: Synthesis, characterization, in vitro and in silico studies. ResearchGate. [Link]

  • How to dissolve poorly insoluble drug into water with cyclodextrin? ResearchGate. [Link]

  • logP - octanol-water partition coefficient calculation. Molinspiration. [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. National Institutes of Health (NIH). [Link]

  • Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. [Link]

  • Small Molecule Screening Process Steps. Danaher Life Sciences. [Link]

  • Preclinical Formulations: Insight, Strategies, and Practical Considerations. National Institutes of Health (NIH). [Link]

  • What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? ResearchGate. [Link]

  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. National Institutes of Health (NIH). [Link]

  • Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs. SciELO. [Link]

  • DMSO usage in cell culture. LifeTein. [Link]

  • Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. [Link]

  • Prediction of LogP from SMILES datasets of chemical molecules. GitHub. [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. ResearchGate. [Link]

  • Practical Guidance for Small Molecule Screening. Yale Center for Molecular Discovery. [Link]

  • A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. National Institutes of Health (NIH). [Link]

  • Novel Methods for the Prediction of logP, pKa, and logD. ACS Publications. [Link]

  • 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? ResearchGate. [Link]

  • Preparing Stock Solutions. PhytoTech Labs. [Link]

  • Maximum DMSO concentration in media for cell culture? Reddit. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. [Link]

  • Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. [Link]

  • Imidazole - Wikipedia. Wikipedia. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Addressing Off-Target Effects of 2-amino-N-methyl-1,3-thiazole-4-carboxamide and its Analogs in Cellular Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers utilizing compounds based on the 2-aminothiazole carboxamide scaffold. This guide is designed to provide expert-driven insights and actionable protocols to navigate the common challenge of off-target effects in cellular assays. Given that novel derivatives within this chemical class are continually being developed, this center focuses on the principles and methodologies for identifying and validating on- and off-target activities, ensuring the integrity and accuracy of your experimental findings.

Frequently Asked Questions (FAQs)

Q1: My 2-amino-N-methyl-1,3-thiazole-4-carboxamide derivative is showing a potent cellular phenotype, but I'm unsure if it's due to my intended target. What are the first steps I should take?

A1: This is a critical question in early-stage drug discovery. Before embarking on extensive off-target studies, it's essential to perform rigorous initial validation. First, confirm the identity and purity of your compound batch using analytical methods like LC-MS and NMR. Second, establish a clear dose-response relationship for your observed phenotype. A classic sigmoidal curve suggests a specific biological interaction. Concurrently, test a structurally similar but inactive analog if available. If the inactive analog fails to produce the phenotype, it strengthens the hypothesis that the observed effect is due to a specific interaction with a biological target rather than a non-specific effect like cytotoxicity.

Q2: The 2-aminothiazole scaffold is known to be biologically active. What are the most common off-targets for this class of compounds?

A2: The 2-aminothiazole core is a privileged scaffold in medicinal chemistry, meaning it can interact with a wide range of biological targets.[1][2] This promiscuity is both an opportunity and a challenge. Based on extensive literature, key off-target families include:

  • Protein Kinases: Numerous 2-aminothiazole derivatives have been shown to inhibit various protein kinases, such as Casein Kinase 1 (CK1) and c-Met.[3][4]

  • Metabolic Enzymes: Some analogs can interfere with metabolic pathways. For example, derivatives of the related 2-amino-1,3,4-thiadiazole have been shown to inhibit enzymes like IMP dehydrogenase, which is involved in nucleotide synthesis.[5]

  • Transporters: ABC transporters like P-glycoprotein (P-gp) are known to interact with some thiazole-containing compounds.[6]

  • GPCRs and Ion Channels: While less common, interactions with G-protein coupled receptors and ion channels have been reported for this scaffold.

It is crucial to consider these potential target families when designing your deconvolution strategy.

Q3: What is the difference between an "off-target" effect and a "non-specific" effect?

A3: This is a key distinction. An off-target effect is a specific and reproducible interaction between your compound and a biological macromolecule that is not your intended target. This interaction can still lead to a measurable, often dose-dependent, biological response. A non-specific effect is generally not saturable and often arises from the physicochemical properties of the compound at high concentrations. Examples include membrane disruption, aggregation, or general cytotoxicity. Assays like cell viability or membrane integrity assays run in parallel with your primary functional assay can help distinguish between these possibilities.

Q4: Are there any computational tools that can predict the off-targets of my compound?

A4: Yes, in silico methods can provide valuable starting hypotheses.[7] Several computational approaches exist, such as ligand-based methods (which compare your molecule to known ligands of various targets) and structure-based methods (which dock your molecule into the binding sites of a large panel of proteins). While these predictions are not definitive proof, they can help prioritize experimental validation. Remember that the accuracy of these predictions is highly dependent on the quality of the underlying databases and algorithms.

Troubleshooting Guides & Experimental Protocols

This section provides in-depth, step-by-step guides to systematically identify the molecular targets of your 2-amino-N-methyl-1,3-thiazole-4-carboxamide derivative.

Guide 1: Initial Hit Characterization & Triage

Objective: To confirm the activity of your compound and rule out common artifacts before proceeding to complex target identification studies.

Workflow Diagram:

G cluster_0 Initial Hit Triage A Compound Purity & Identity Check (LC-MS, NMR) B Dose-Response Curve in Primary Assay A->B C Cytotoxicity Assay (e.g., MTT, LDH) B->C D Test Inactive Analog Control C->D E Decision: Proceed or Re-evaluate? D->E

Caption: Initial compound validation workflow.

Step-by-Step Protocol: Dose-Response and Cytotoxicity

  • Prepare Compound Stock: Create a high-concentration stock solution (e.g., 10 mM) in a suitable solvent like DMSO.

  • Serial Dilutions: Perform serial dilutions of your compound to create a range of concentrations that will span the expected EC50/IC50. A 10-point, 3-fold dilution series is a common starting point.

  • Cell Seeding: Plate your cells at a density that ensures they are in the logarithmic growth phase at the time of treatment.

  • Treatment: Add the diluted compound to the cells. Include a vehicle-only control (e.g., DMSO at the same final concentration as the highest compound dose).

  • Incubation: Incubate the cells for the duration determined by your primary assay.

  • Assay Readout:

    • For your primary functional assay , perform the specific readout (e.g., reporter gene activity, protein phosphorylation).

    • In a parallel plate, perform a cytotoxicity assay . For example, add MTT reagent and incubate for 2-4 hours before solubilizing the formazan crystals and reading the absorbance.

  • Data Analysis: Plot the results as percent activity (for the functional assay) or percent viability (for the cytotoxicity assay) versus the log of the compound concentration. A significant drop in viability at concentrations where the functional effect is observed may indicate non-specific cytotoxicity.

Guide 2: Unbiased Target Identification using Cellular Thermal Shift Assay (CETSA®)

Objective: To identify proteins that physically engage with your compound inside intact cells by measuring changes in their thermal stability.[8][9]

Principle: When a compound binds to a protein, it often stabilizes the protein's structure, leading to an increase in its melting temperature. CETSA leverages this principle on a proteome-wide scale.

Workflow Diagram:

G cluster_1 CETSA Workflow A Treat cells with compound or vehicle B Heat cells to a range of temperatures A->B C Lyse cells and separate soluble/precipitated proteins B->C D Protein quantification (e.g., Mass Spectrometry) C->D E Identify proteins with increased thermal stability D->E

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Step-by-Step Protocol: CETSA Melt Curve

  • Cell Culture and Treatment: Grow cells to ~80% confluency. Treat one population with your compound at a concentration known to be effective (e.g., 10x EC50) and a control population with vehicle (e.g., DMSO). Incubate for a sufficient time to allow target engagement (e.g., 1 hour).

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into separate PCR tubes for each temperature point.

  • Heating Step: Place the tubes in a thermal cycler with a temperature gradient (e.g., from 40°C to 64°C in 2°C increments) for 3 minutes. Include an unheated control.

  • Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

  • Centrifugation: Centrifuge at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the precipitated proteins.

  • Sample Preparation for Mass Spectrometry:

    • Carefully collect the supernatant (containing the soluble proteins).

    • Perform a protein concentration assay (e.g., BCA) to ensure equal loading.

    • Proceed with standard proteomics sample preparation: reduction, alkylation, and tryptic digestion.

    • Label the resulting peptides with tandem mass tags (TMT) for multiplexed quantitative analysis.

  • LC-MS/MS Analysis: Analyze the pooled, labeled peptides by liquid chromatography-tandem mass spectrometry.

  • Data Analysis: For each identified protein, plot the relative amount of soluble protein at each temperature point. A rightward shift in the melting curve for a protein in the compound-treated sample compared to the vehicle-treated sample indicates target engagement.

Expected Data Summary:

Protein IDMelting Temp (°C) - VehicleMelting Temp (°C) - CompoundΔTm (°C)Putative Target?
P1234552.156.3+4.2Yes
Q6789048.548.7+0.2No
R5432160.263.1+2.9Yes
Guide 3: Orthogonal Validation of Putative Targets

Objective: To confirm the interactions identified in the primary screen using independent, direct-binding or functional assays.

A. Target Engagement in Live Cells (NanoBRET™/HiBiT Assay)

Principle: This technology uses bioluminescence resonance energy transfer (BRET) to measure compound binding to a specific target protein in living cells. The target protein is tagged with a NanoLuc® luciferase, and a fluorescent tracer that binds to the same site as your compound is added. Your compound will displace the tracer, leading to a decrease in the BRET signal.

Protocol Outline:

  • Generate Cell Line: Create a stable cell line expressing your putative target protein fused to a NanoLuc® or HiBiT tag.

  • Assay Setup: Plate the cells and add the specific fluorescent tracer.

  • Compound Addition: Add your unlabeled 2-amino-N-methyl-1,3-thiazole-4-carboxamide derivative in a dose-response format.

  • Read BRET Signal: Measure the BRET ratio.

  • Analysis: A dose-dependent decrease in the BRET signal confirms that your compound is engaging the target in live cells and allows for the determination of an IC50 value for target engagement.

B. In Vitro Functional Assay (e.g., Kinase Activity Assay)

Principle: If your putative off-target is an enzyme (e.g., a kinase), you can directly measure the effect of your compound on its activity using a purified, recombinant protein.

Protocol Outline:

  • Obtain Recombinant Protein: Source purified, active recombinant protein for your putative target (e.g., CK1δ from a commercial vendor).

  • Assay Setup: In a microplate, combine the enzyme, its specific substrate (e.g., a peptide), and ATP.

  • Compound Addition: Add your compound in a dose-response format.

  • Reaction and Detection: Allow the enzymatic reaction to proceed. Detect the product formation using a suitable method (e.g., a phosphospecific antibody for a kinase, or a fluorescent readout).

  • Analysis: Calculate the IC50 of your compound for the inhibition of the enzyme's activity. This provides direct functional evidence of an off-target interaction.

By following this structured approach of initial validation, unbiased target identification, and orthogonal validation, researchers can confidently deconvolute the mechanism of action of their 2-amino-N-methyl-1,3-thiazole-4-carboxamide derivatives and clearly distinguish between on-target and off-target effects.

References

  • Sládeková, D., et al. (2021). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Molecules, 26(9), 2648. [Link]

  • Ma, Y., et al. (2022). Off-target effects in CRISPR/Cas9 gene editing. Journal of Genetics and Genomics, 49(3), 195-204. [Link]

  • El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1461. [Link]

  • Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150. [Link]

  • Thermo Fisher Scientific. (2021). How to measure and minimize off-target effects in your genome editing experiments. YouTube. [Link]

  • PubChem. (n.d.). 2-Amino-1,3-thiazole-5-carboxamide. National Center for Biotechnology Information. [Link]

  • Fornea, A. M., et al. (2020). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. Molecules, 25(21), 5035. [Link]

  • Nelson, J. A., et al. (1977). Mechanism of action of 2-amino-1,3,4-thiadiazole (NSC 4728). Cancer Research, 37(1), 182-187. [Link]

  • Bischof, J., et al. (2013). 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε. Amino Acids, 45(5), 1173-1184. [Link]

  • Tiwari, A. K., et al. (2019). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. Journal of Medicinal Chemistry, 62(17), 7984-8006. [Link]

  • Zhang, Y., et al. (2021). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Medicinal Chemistry, 12(10), 1735-1748. [Link]

  • El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1461. [Link]

  • O'Keeffe, K. M., et al. (2023). Effect of the AHR Inhibitor CH223191 as an Adjunct Treatment for Mammarenavirus Infections. Viruses, 15(7), 1500. [Link]

  • Schenone, M., et al. (2013). Target deconvolution techniques in modern phenotypic profiling. Current Opinion in Chemical Biology, 17(1), 79-86. [Link]

  • Xie, L., et al. (2011). Structure-based Systems Biology for Analyzing Off-target Binding. Journal of Computer Science & Systems Biology, 4(4), 070-076. [Link]

  • seqWell. (2023). BLOG: Selecting the Right Gene Editing Off-Target Assay. seqWell. [Link]

  • Amaratunga, M., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Big Data, 2, 22. [Link]

  • Al-Mokrab, M., et al. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science, 8(9), 1265-1275. [Link]

  • The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. [Link]

  • Creative Biolabs. (n.d.). Off-Target Screening Cell Microarray Assay. Creative Biolabs. [Link]

  • Technology Networks. (2018). 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks. [Link]

  • ResearchGate. (n.d.). Target deconvolution strategies in drug discovery. ResearchGate. [Link]

  • Dziekan, J. M., et al. (2019). Identifying Purine Nucleoside Phosphorylase as the Target of Quinine Using Cellular Thermal Shift Assay. Science Translational Medicine, 11(473), eaau3174. [Link]

  • Addgene. (2024). CRISPR 101: Off-Target Effects. Addgene Blog. [Link]

  • Van Vleet, T. R., et al. (2018). Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. SLAS Discovery, 23(9), 899-913. [Link]

Sources

strategies to reduce cytotoxicity of 2-aminothiazole compounds to normal cells

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers on Mitigating Off-Target Cytotoxicity

Welcome to the technical support center for scientists and drug development professionals working with 2-aminothiazole compounds. The 2-aminothiazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous clinically approved drugs like the kinase inhibitor Dasatinib.[1] Its synthetic tractability and ability to form key interactions with a wide range of biological targets make it a popular starting point for drug discovery campaigns.[2][3]

However, this scaffold is not without its challenges. The 2-aminothiazole moiety has also been flagged as a potential "toxicophore"—a chemical structure that can be metabolically activated to form reactive metabolites, leading to off-target toxicity.[3] High cytotoxicity against normal, healthy cells is a common hurdle that can derail an otherwise promising research program.

As a Senior Application Scientist, I have designed this guide to provide you with both high-level strategies and detailed, actionable troubleshooting protocols. Our goal is to help you understand the root causes of cytotoxicity and equip you with the knowledge to rationally design and test new analogs with an improved therapeutic window.

Frequently Asked Questions (FAQs)

Q1: What is the underlying reason that some 2-aminothiazole compounds are cytotoxic to normal cells?

A: The cytotoxicity of 2-aminothiazole compounds in non-cancerous cells typically stems from two primary sources:

  • Metabolic Activation: The thiazole ring itself can be metabolized by cytochrome P450 enzymes in the liver and other tissues. A common pathway involves the epoxidation of the C4-C5 double bond, which creates a highly reactive electrophilic intermediate. This reactive metabolite can then form covalent bonds with cellular macromolecules like proteins and DNA, leading to cellular damage and toxicity.[3]

  • Off-Target Activity: The compound may bind to and inhibit essential proteins (e.g., kinases, enzymes) in normal cells that share structural similarities with the intended cancer target. This lack of selectivity results in the disruption of normal cellular processes, triggering cell death pathways. High doses of such compounds, often required to combat drug resistance, can exacerbate these severe toxicities.[4][5]

Q2: What are the main medicinal chemistry strategies I can use to decrease the cytotoxicity of my 2-aminothiazole lead compound?

A: A multi-pronged approach is often most effective. The primary strategies revolve around modifying the chemical structure to improve the compound's safety profile:

  • Structural Modification (SAR-guided): This is the most common and powerful strategy. It involves making specific, rational changes to the molecule to block metabolic activation or enhance selectivity for the target protein. This includes substitutions at various positions on the thiazole ring and modifications to its appended functional groups.[1][4]

  • Isosteric Replacement: This strategy involves replacing the entire thiazole ring with a different, but structurally and electronically similar, five-membered ring system (a bioisostere). A common replacement is the oxazole ring, which can retain the desired biological activity while eliminating the sulfur atom, a site often associated with metabolic liabilities.[6]

  • Prodrug Approach: A prodrug is an inactive or less active precursor of the drug that is converted into the active form in the body, ideally at the target site. This can improve pharmacokinetic properties and reduce systemic exposure to the cytotoxic agent. For instance, attaching an amino acid like valine can create a prodrug with altered absorption and distribution characteristics.[1]

Q3: How should I set up my experiments to properly evaluate cytotoxicity in normal cells versus cancer cells?

A: The key is to perform a comparative cytotoxicity assay using at least one cancer cell line relevant to your target and one non-cancerous, "normal" cell line.

  • Assay Choice: Standard cell viability assays like the MTT, MTS, or CellTiter-Glo® assays are suitable. These assays measure metabolic activity, which is a reliable indicator of cell viability.

  • Cell Line Selection: Choose a normal cell line that is relevant to the anticipated site of toxicity. For general screening, immortalized fibroblast cell lines (e.g., BALB/3T3) are often used.[4] For assessing potential liver toxicity (a common concern for xenobiotics), a human hepatocyte-derived cell line like HepG2 is a standard choice.[6]

  • Key Metric (Selectivity Index): The goal is to calculate the Selectivity Index (SI) . This is the ratio of the compound's IC50 (half-maximal inhibitory concentration) in the normal cell line to its IC50 in the cancer cell line. A higher SI value indicates greater selectivity for killing cancer cells over normal cells.

Troubleshooting Guides & Experimental Protocols

This section provides detailed answers to specific experimental challenges, including step-by-step protocols and data interpretation guides.

Troubleshooting Issue 1: My lead compound is potent against cancer cells but shows high toxicity in my normal cell line (Low Selectivity Index). How can I use structural modification to improve its selectivity?

A: When facing low selectivity, a systematic Structure-Activity Relationship (SAR) study is the most logical path forward. The goal is to identify which parts of the molecule are contributing to off-target toxicity and which are essential for on-target potency.

Strategy 1.1: Block Metabolic Activation via C4/C5 Substitution

The unsubstituted C4=C5 bond of the thiazole ring is a primary site of metabolic attack.[3] By placing substituents at these positions, you can sterically hinder the P450 enzymes from creating the reactive epoxide metabolite.

  • Causality: Introducing small alkyl groups (e.g., methyl), halogens (e.g., bromo), or even larger aromatic groups (e.g., phenyl) at the C4 or C5 position can effectively "shield" the double bond.[1] Fusing a ring system to the C4 and C5 positions (e.g., creating a 4,5,6,7-tetrahydrobenzo[d]thiazole core) is another effective strategy to increase metabolic stability and has been shown to yield compounds with micromolar antitumor activity.[1]

  • Experimental Approach: Synthesize a small library of analogs with different substituents at C4 and C5. Screen these compounds against your cancer and normal cell lines to see if the Selectivity Index improves. Be aware that large or electronically inappropriate substituents may also abrogate the desired anticancer activity, so a careful balance must be struck.

Strategy 1.2: Modify the 2-Amino Group and its Substituents

The 2-amino group is a critical hydrogen-bonding moiety for many target interactions, but its modification can profoundly impact a compound's properties.

  • Causality: Converting the primary amine into a more complex functional group like an amide, urea, or thiourea can alter the compound's binding mode, solubility, and metabolic profile.[4] For example, an amide linker at the 2-position was found to be superior for antimycobacterial efficacy compared to amino, urea, or acylthiourea linkers in one study.[4] The nature of the substituent on the other side of the linker is also critical. Studies have shown that increasing the lipophilicity of this substituent (e.g., using a cyclohexyl group instead of an n-butyl group) can sometimes increase cell membrane permeability and overall activity.[1]

  • Experimental Approach: Design and synthesize analogs with different linkers (amide, urea) and various terminal groups (aliphatic vs. aromatic, electron-donating vs. electron-withdrawing). Evaluate their potency and selectivity to build a clear SAR profile.

Strategy 1.3: Employ Isosteric Replacement of the Thiazole Ring

If modifications to the thiazole scaffold itself do not yield a sufficient therapeutic window, consider replacing the entire ring.

  • Causality: The sulfur atom in thiazole can be a source of metabolic instability (e.g., S-oxidation) and may contribute to off-target effects.[6] Replacing it with an oxygen atom to form a 2-aminooxazole ring is a common and effective isosteric replacement strategy. The 2-aminooxazole core can often maintain the necessary geometry and hydrogen bonding capabilities for target engagement while improving the compound's physicochemical properties. Notably, oxazole derivatives often exhibit significantly higher water solubility and less promiscuous behavior than their thiazole counterparts, without a loss of antimicrobial activity or an increase in cytotoxicity in some series.[6]

  • Experimental Approach: Synthesize the direct oxazole isostere of your most promising thiazole lead. Conduct a head-to-head comparison of its potency, selectivity, and key physicochemical properties like solubility and lipophilicity.

Workflow for a Structure-Activity Relationship (SAR) Study

SAR_Workflow start Start: Lead Compound (High Potency, Low Selectivity) hypothesis Hypothesize Modifications: 1. C4/C5 Substitution 2. 2-Amine Modification 3. Isosteric Replacement start->hypothesis synthesis Synthesize Analog Library hypothesis->synthesis screening Comparative Cytotoxicity Screening (Cancer vs. Normal Cell Lines) synthesis->screening data_analysis Calculate IC50 and Selectivity Index (SI) for each analog screening->data_analysis decision Analyze SAR: Does any analog show improved SI? data_analysis->decision new_lead New Lead Candidate Identified (Improved Selectivity) decision->new_lead  Yes iterate Refine Hypothesis & Design Next Generation of Analogs decision->iterate No / Minor Improvement   iterate->hypothesis

Caption: Workflow for improving compound selectivity via SAR.

Troubleshooting Issue 2: I have synthesized several new analogs. What is a reliable, step-by-step protocol for comparing their cytotoxicity against my parent compound?

A: A robust and reproducible cytotoxicity assay is crucial for making confident decisions in a drug discovery program. The MTT assay is a classic, colorimetric method that is cost-effective and reliable. It measures the activity of mitochondrial reductase enzymes, which are only active in living cells.

Protocol: MTT Assay for Comparative Cytotoxicity Profiling

This protocol provides a framework for testing a parent compound and its analogs against a cancer cell line and a normal cell line in parallel.

Materials:

  • Cancer cell line (e.g., A549, human lung carcinoma) and normal cell line (e.g., BALB/3T3, mouse fibroblast).

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • 96-well flat-bottom cell culture plates.

  • Test compounds (parent and analogs) dissolved in DMSO to create concentrated stocks (e.g., 10 mM).

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Multichannel pipette and microplate reader (570 nm absorbance).

Experimental Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 100 µL of cell suspension into each well of two 96-well plates (one for the cancer line, one for the normal line) at a pre-determined optimal density (e.g., 5,000 cells/well).

    • Incubate the plates for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of your compounds in complete medium. A common starting point is a 2-fold or 3-fold dilution series from a top concentration of 100 µM.

    • Include "vehicle control" wells (medium with the highest concentration of DMSO used, typically ≤0.5%) and "untreated control" wells (medium only).

    • Carefully remove the old medium from the cells and add 100 µL of the compound dilutions to the appropriate wells (in triplicate for each concentration).

    • Return plates to the incubator for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for another 2-4 hours. Viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization:

    • Carefully remove the medium containing MTT from all wells.

    • Add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Average the absorbance values from the triplicate wells.

    • Normalize the data to the vehicle control wells (set to 100% viability).

    • Plot the percent viability against the log of the compound concentration.

    • Use a non-linear regression (sigmoidal dose-response) model in software like GraphPad Prism or R to calculate the IC50 value for each compound on each cell line.

    • Calculate the Selectivity Index: SI = IC50 (Normal Cell Line) / IC50 (Cancer Cell Line) .

Data Presentation for Selectivity Analysis

Compound IDCancer Line IC50 (µM)Normal Line IC50 (µM)Selectivity Index (SI)
Parent1.23.63.0
Analog-011.530.020.0
Analog-0210.5>100>9.5
Analog-030.81.21.5

In this example, Analog-01 represents a successful modification, as it retains high potency against the cancer line while significantly reducing toxicity to the normal line, resulting in a much-improved SI.

Experimental Workflow for Cytotoxicity Assay

MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_readout Day 4/5: Readout cluster_analysis Analysis seed_cancer Seed Cancer Cells in 96-well Plate incubate_24h Incubate 24h seed_cancer->incubate_24h seed_normal Seed Normal Cells in 96-well Plate seed_normal->incubate_24h prep_dilutions Prepare Compound Serial Dilutions add_compounds Add Compounds to Cells prep_dilutions->add_compounds incubate_48h Incubate 48-72h add_compounds->incubate_48h add_mtt Add MTT Reagent incubate_4h Incubate 2-4h add_mtt->incubate_4h solubilize Solubilize Formazan incubate_4h->solubilize read_plate Read Absorbance (570 nm) solubilize->read_plate calc_ic50 Calculate IC50 Values read_plate->calc_ic50 calc_si Calculate Selectivity Index calc_ic50->calc_si

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

References
  • Al-Ostoot, F.H., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • Ayati, A., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30, 1-27. [Link]

  • Worachartcheewan, A., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal, 24, 60-81. [Link]

  • Al-Ostoot, F.H., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. [Link]

  • Various Authors. (2024). Various synthetic routes to the 2-aminothiazole core preparation. ResearchGate. [Link]

  • Stavniichuk, R., et al. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? ResearchGate. [Link]

  • Sodomkova, J., et al. (2022). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 27(21), 7569. [Link]

  • Wikipedia. (Accessed 2024). Pramipexole. [Link]

  • Al-Ostoot, F.H., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

  • de Laszlo, S.E., et al. (1993). Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors. Journal of Medicinal Chemistry, 36(21), 3207-3211. [Link]

Sources

Technical Support Center: Optimizing Pharmacokinetic Properties of 2-amino-N-methyl-1,3-thiazole-4-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-amino-N-methyl-1,3-thiazole-4-carboxamide and its analogs. This guide is designed to provide practical, in-depth troubleshooting advice and experimental protocols to address common challenges in optimizing the pharmacokinetic (PK) profile of this important chemical scaffold. The 2-aminothiazole core is a valuable pharmacophore found in numerous biologically active compounds.[1][2] However, like many heterocyclic scaffolds, achieving a desirable balance of solubility, metabolic stability, and permeability can be a significant hurdle.[3][4]

This document provides a logical, question-driven approach to problem-solving, grounded in established scientific principles and methodologies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Solubility and Permeability Issues

Poor oral bioavailability often stems from a combination of low aqueous solubility and poor membrane permeability.[3] Let's break down how to diagnose and address these intertwined issues.

Q1: My compound exhibits poor aqueous solubility (<10 µM) in thermodynamic solubility assays. What are my immediate next steps?

This is a common challenge, as the planar, crystalline nature of many heterocyclic compounds can lead to high lattice energy and poor solvation.

Causality: Poor solubility limits the concentration of the drug available for absorption in the gastrointestinal (GI) tract, creating a significant barrier to achieving therapeutic concentrations in plasma.[5]

Troubleshooting & Solutions:

  • Salt Formation:

    • Rationale: If your molecule has a sufficiently basic pKa (the 2-amino group or other nitrogen atoms can be protonated), forming a salt is often the most direct way to dramatically increase aqueous solubility.

    • Action: Conduct a salt screening study with common pharmaceutical counterions (e.g., HCl, mesylate, tartrate, citrate). Assess the resulting salts for both improved solubility and physicochemical stability (e.g., non-hygroscopic, crystalline).

  • Co-crystal Formation:

    • Rationale: Co-crystals are multi-component crystalline solids where the drug molecule and a co-former are held together by non-covalent bonds. This can disrupt the crystal lattice of the parent drug, leading to improved solubility and dissolution.[6]

    • Action: Screen a library of pharmaceutically acceptable co-formers (e.g., carboxylic acids, amides) using techniques like slurry co-crystallization or solvent-evaporation grinding to identify viable co-crystals.[6][7]

  • Structural Modification (Lead Optimization):

    • Rationale: Introduce polar functional groups or disrupt planarity to reduce crystal packing and improve interactions with water.

    • Action: Consider adding small, polar groups (e.g., a hydroxyl or methoxy group) to solvent-exposed regions of the molecule, guided by structure-activity relationships (SAR). Be mindful that such changes can also impact metabolic stability and target engagement.

  • Formulation Strategies:

    • Rationale: For early-stage in vivo studies, formulation can be a powerful tool to overcome inherent insolubility.

    • Action: Explore amorphous solid dispersions, where the compound is dispersed within a polymer matrix, or the use of co-solvents and surfactants.[5][8]

Q2: My compound has adequate solubility but shows low permeability in a PAMPA assay. How can I improve its ability to cross the intestinal barrier?

Low permeability suggests the compound may be too polar or has a high degree of hydrogen bonding capacity, preventing efficient passive diffusion across the lipidic cell membrane.

Causality: The Parallel Artificial Membrane Permeability Assay (PAMPA) specifically models passive, transcellular permeation.[9] Low permeability (Pe < 1.5 x 10⁻⁶ cm/s) in this assay is a strong indicator that the compound will struggle to be absorbed from the gut into the bloodstream.[9]

Troubleshooting & Solutions:

  • Prodrug Approach:

    • Rationale: A prodrug strategy involves masking polar functional groups (like the carboxamide or amine) with lipophilic moieties that are later cleaved in vivo by enzymes to release the active parent drug.[10][11] This enhances membrane permeability.[12]

    • Action: Design an ester or acyloxymethyl prodrug of the carboxamide. For a successful prodrug, it must be stable in the gut but readily converted to the active form in plasma or at the target site.[11]

  • Reduce Hydrogen Bond Donors:

    • Rationale: Excessive hydrogen bond donors can lead to strong interactions with the aqueous environment, increasing the energy barrier for partitioning into the cell membrane.

    • Action: Analyze the structure for opportunities to reduce the hydrogen bond donor count without compromising target affinity. For example, methylation of an amine or amide can sometimes be tolerated.

  • Data Interpretation: Is it a Substrate for Efflux Transporters?

    • Rationale: While PAMPA measures passive diffusion, low permeability in vivo despite good PAMPA results could indicate the compound is a substrate for efflux transporters like P-glycoprotein (P-gp) in the gut wall, which actively pump it back into the intestinal lumen.

    • Action: If in vivo exposure is lower than predicted, perform a cell-based permeability assay (e.g., using Caco-2 cells) with and without a known P-gp inhibitor to confirm efflux liability.

Section 2: Metabolic Stability Issues

Rapid clearance by metabolic enzymes, primarily hepatic Cytochrome P450s (CYPs), is another major cause of poor oral bioavailability and short half-life.[13]

Q3: My compound is rapidly metabolized in a Human Liver Microsome (HLM) stability assay (t½ < 15 min). How do I identify the metabolic "soft spots" and improve stability?

Causality: The HLM assay is a standard in vitro tool to assess Phase I metabolic stability.[14][15] Rapid disappearance of the parent compound indicates it is a likely substrate for CYP enzymes, which are abundant in liver microsomes.[16] For some 2-aminothiazole series, ring hydroxylation has been identified as a metabolic pathway.[17]

Troubleshooting Workflow:

G cluster_0 cluster_1 cluster_2 A Start: High Clearance in HLM Assay (t½ < 15 min) B Perform Metabolite Identification Study A->B C Hypothesize Metabolic 'Soft Spots' B->C D N-demethylation of carboxamide C->D E Oxidation of Thiazole Ring C->E F Oxidation of other aryl/alkyl groups C->F G Block Site with Deuterium or Fluorine D->G Solution 1 H Introduce Steric Hindrance Near 'Soft Spot' D->H Solution 2 E->G Solution 1 E->H Solution 2 F->G Solution 1 F->H Solution 2 I Synthesize & Test New Analogs G->I H->I J Re-run HLM Assay I->J

Metabolic Stability Troubleshooting Workflow.

Step-by-Step Guide:

  • Metabolite Identification:

    • Action: Run a larger scale HLM incubation and analyze the supernatant by high-resolution LC-MS/MS. Look for new peaks corresponding to the addition of an oxygen atom (+16 Da) or the loss of a methyl group (-14 Da). This will pinpoint the site of metabolism.

  • Structural Modification to Block Metabolism:

    • Rationale: Once a metabolic soft spot is identified, the goal is to make chemical modifications that block the metabolic enzymes from accessing that site without negatively affecting the compound's desired activity.[3]

    • Blocking N-demethylation: If the N-methyl group is the site of metabolism, replacing it with a cyclopropyl group can sometimes maintain potency while improving metabolic stability.

    • Blocking Aromatic Oxidation: If an aromatic ring (including the thiazole) is being hydroxylated, introducing a fluorine atom or a trifluoromethyl group at that position can block the oxidation. Deuteration, the replacement of a hydrogen atom with its heavier isotope deuterium, can also slow the rate of metabolism at that site.[3]

    • Introducing Steric Hindrance: Adding a bulky group near the site of metabolism can physically prevent the enzyme from binding effectively.[18]

Data Presentation: Example of a Stability-Focused SAR Table

Cmpd IDModificationHLM t½ (min)Permeability Pe (10⁻⁶ cm/s)
Parent -H80.8
Analog-1 N-Cyclopropyl451.1
Analog-2 5-Fluoro on Thiazole>600.7
Analog-3 Deuterated N-methyl250.8

Experimental Protocols

Protocol 1: Human Liver Microsome (HLM) Metabolic Stability Assay

This protocol assesses a compound's susceptibility to metabolism by liver enzymes.[14]

Materials:

  • Pooled Human Liver Microsomes (e.g., from a commercial supplier)

  • Test compound stock solution (10 mM in DMSO)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., Verapamil for high clearance, Diazepam for low clearance)

  • Ice-cold acetonitrile with an internal standard (for quenching)

  • 96-well plates, LC-MS/MS system

Procedure:

  • Preparation: Thaw HLM and NADPH regenerating system on ice. Dilute HLM to a working concentration of 0.5 mg/mL in phosphate buffer.[13][15]

  • Compound Preparation: Prepare a 1 µM working solution of the test compound and positive controls in phosphate buffer.[13]

  • Incubation Setup: In a 96-well plate, add the HLM solution and the compound working solution. Include a negative control set without the NADPH regenerating system.[14]

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.[16]

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the negative controls.[13]

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.[13]

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the remaining parent compound concentration at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is the elimination rate constant (k). Calculate the half-life (t½) as 0.693/k.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay provides an in vitro model for passive diffusion across the gastrointestinal tract.[9][19]

Materials:

  • PAMPA plate system (a 96-well filter plate as the donor plate and a 96-well acceptor plate)[20]

  • Phospholipid solution (e.g., lecithin in dodecane)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Test compound stock solution (10 mM in DMSO)

  • High and low permeability control compounds (e.g., Propranolol and Furosemide)

  • UV/Vis plate reader or LC-MS/MS system

Procedure:

  • Membrane Coating: Carefully add 5 µL of the phospholipid solution to each well of the donor filter plate, allowing it to impregnate the filter.[20]

  • Acceptor Plate Preparation: Fill each well of the acceptor plate with 300 µL of PBS.

  • Donor Plate Preparation: Prepare the test and control compounds at a final concentration (e.g., 100 µM) in PBS. Add 200 µL of this solution to each well of the lipid-coated donor plate.

  • Assembling the "Sandwich": Carefully place the donor plate onto the acceptor plate, ensuring the bottom of the filter membrane is in contact with the buffer in the acceptor plate.[20]

  • Incubation: Incubate the plate assembly at room temperature for 4-16 hours in a sealed container with a wet paper towel to minimize evaporation.[20][21]

  • Analysis: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV-Vis or LC-MS/MS).

  • Data Calculation: Calculate the effective permeability coefficient (Pe) using the following equation: Pe = [C] * -ln(1 - [drug]acceptor / [drug]equilibrium) Where [C] is a constant related to the volume and surface area of the wells. Compounds are typically categorized as low (Pe < 1.5 x 10⁻⁶ cm/s) or high (Pe > 1.5 x 10⁻⁶ cm/s) permeability.[9]

References

  • 2-Aminothiazoles with Improved Pharmacotherapeutic Properties for Treatment of Prion Disease. (2014). National Institutes of Health. Available at: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Semantic Scholar. Available at: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. Available at: [Link]

  • Prodrug approaches for enhancing the bioavailability of drugs with low solubility. (2009). PubMed. Available at: [Link]

  • Pharmacokinetics and Metabolism of 2-Aminothiazoles with Antiprion Activity in Mice. (2013). National Institutes of Health. Available at: [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PubMed Central. Available at: [Link]

  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. (2024). PubMed Central. Available at: [Link]

  • Microsomal stability assay for human and mouse liver microsomes. (2024). protocols.io. Available at: [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (2023). PubMed Central. Available at: [Link]

  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (2018). Acta Chimica Slovenica. Available at: [Link]

  • Impact of target interactions on small-molecule drug disposition: An overlooked area. (2011). ResearchGate. Available at: [Link]

  • Prodrug Approaches for Enhancing the Bioavailability of Drugs with Low Solubility. (2021). ResearchGate. Available at: [Link]

  • Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). MilliporeSigma. Available at: [Link]

  • "Solubility enhancement techniques for novel Drugs." (2022). IJNRD. Available at: [Link]

  • Microsomal Stability. (2024). Evotec. Available at: [Link]

  • 2-Aminothiazole. Wikipedia. Available at: [Link]

  • Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues. (2006). National Institutes of Health. Available at: [Link]

  • SOLUBILITY ENHANCEMENT TECHNIQUES: AN OVERVIEW. (2017). ResearchGate. Available at: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. Available at: [Link]

  • Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors. (2020). RSC Publishing. Available at: [Link]

  • Modern Prodrug Design for Targeted Oral Drug Delivery. (2014). MDPI. Available at: [Link]

  • Trends and Challenges in the Evolving Small Molecule Development Pipeline. (2023). Lonza. Available at: [Link]

  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. Available at: [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023). WJBPHS. Available at: [Link]

  • Prodrugs: A Novel Approach of Drug Delivery. Science Publishing Group. Available at: [Link]

  • Solubility Enhancement Techniques Pharmaceutical. Scribd. Available at: [Link]

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available at: [Link]

  • Pharmacokinetics and metabolism of 2-aminothiazoles with antiprion activity in mice. (2013). PubMed. Available at: [Link]

  • Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. (2020). PubMed Central. Available at: [Link]

  • Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels. (2016). National Institutes of Health. Available at: [Link]

  • PK & property differences of biologics & small molecule drugs. (2023). YouTube. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to 2-Aminothiazole-4-Carboxamide Derivatives: Synthesis, Bioactivity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

The 2-aminothiazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous clinically approved drugs. Its rigid structure and capacity for diverse substitutions make it an ideal starting point for developing targeted therapeutic agents. This guide provides a comparative analysis of a specific, highly promising subclass: 2-aminothiazole-4-carboxamide derivatives. We will delve into their synthetic strategies, compare their biological performance against critical disease targets, and provide validated experimental protocols for their evaluation, offering researchers a comprehensive toolkit for advancing their own discovery programs.

Strategic Synthesis of the 2-Aminothiazole-4-Carboxamide Core

The foundational approach to constructing the 2-aminothiazole ring is the Hantzsch thiazole synthesis, a robust and versatile reaction involving the condensation of an α-halocarbonyl compound with a thiourea derivative.[1][2] For the synthesis of the 4-carboxamide scaffold, the strategy involves starting with an α-haloester, which yields a 2-aminothiazole-4-carboxylate intermediate. This ester is then hydrolyzed to the corresponding carboxylic acid, which serves as a crucial handle for introducing chemical diversity through amide bond formation.

The causality behind this multi-step approach is control. By forming the stable thiazole core first and then functionalizing the 4-position, we can systematically generate a library of N-substituted carboxamides. This allows for a granular exploration of the structure-activity relationship (SAR), as the core pharmacophore remains constant while the peripheral chemical space is methodically varied.

Below is a generalized workflow for this synthetic strategy.

G cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Saponification cluster_2 Step 3: Amide Coupling A α-halo-β-ketoester C Ethyl 2-aminothiazole-4-carboxylate A->C Condensation in Ethanol, Reflux B Thiourea B->C D 2-Aminothiazole-4-carboxylic acid C->D NaOH or LiOH, H₂O/THF F Target 2-Aminothiazole-4-carboxamide Derivative D->F E Primary/Secondary Amine (R-NH₂) E->F G Coupling Agents (e.g., EDC, HOBt) G->F

Caption: General synthetic workflow for 2-aminothiazole-4-carboxamide derivatives.

Comparative Biological Activity: Targeting Cancer and Infectious Disease

The true value of the 2-aminothiazole-4-carboxamide scaffold lies in its ability to be tailored to inhibit diverse biological targets with high potency and selectivity. Here, we compare derivatives developed as anticancer and anti-tubercular agents.

Anticancer Activity: Potent Inhibition of Checkpoint Kinase 1 (CHK1)

Checkpoint Kinase 1 (CHK1) is a critical serine/threonine kinase in the DNA damage response (DDR) pathway.[3] When DNA damage occurs, the ATR kinase activates CHK1, which in turn phosphorylates downstream targets like Cdc25c to induce cell cycle arrest, allowing time for DNA repair.[4][5] Cancer cells, which often have a defective G1 checkpoint, are highly reliant on the S and G2/M checkpoints regulated by CHK1 for their survival. Therefore, inhibiting CHK1 can selectively sensitize cancer cells to DNA-damaging chemotherapies.

The 2-aminothiazole-4-carboxamide scaffold has proven to be an excellent template for developing potent and selective CHK1 inhibitors.[6] Structure-based drug design efforts have revealed that specific combinations of substituents are crucial for high-affinity binding to the ATP pocket of the kinase.

G DNA_Damage DNA Damage (e.g., Replication Stress) ATR ATR Kinase DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates (activates) pCHK1 p-CHK1 (Active) Cdc25 Cdc25 Phosphatase pCHK1->Cdc25 phosphorylates (inhibits) pCdc25 p-Cdc25 (Inactive) CDK1 CDK1/Cyclin B Cdc25->CDK1 dephosphorylates (activates) pCdc25->CDK1 inhibition Mitosis Mitotic Entry CDK1->Mitosis promotes Inhibitor 2-Aminothiazole-4-carboxamide CHK1 Inhibitor Inhibitor->pCHK1 BLOCKS

Caption: Simplified ATR-CHK1 signaling pathway and the action of inhibitors.

Comparative Performance of CHK1 Inhibitors

The following table summarizes the inhibitory activity of selected 2-aminothiazole-4-carboxamide derivatives against CHK1. The data highlights key SAR insights: modifications on the N-2 amine and the 4-carboxamide phenyl ring significantly impact potency.

Compound IDN-2 Substitution4-Carboxamide SubstitutionCHK1 IC₅₀ (nM)
Dasatinib Analog 2,6-dichloro-phenylN-(2-hydroxyethyl)piperazinyl<1
Compound 39 Pyridyl4-methylpiperazinyl2.5
KY-05009 Phenylamino4-methylbenzamido9

Data synthesized from multiple sources for illustrative comparison.[6][7][8]

The sub-nanomolar potency of the Dasatinib analog underscores the importance of the N-(2-chloro-6-methylphenyl) group at the 5-position of the thiazole and a solubilizing group on the pyrimidine at the N-2 position for optimal interaction with the kinase hinge region.[7]

Anti-tubercular Activity: Targeting Mycolic Acid Synthesis

Tuberculosis remains a global health crisis, demanding new drugs with novel mechanisms of action to combat resistant strains. The bacterial fatty acid synthase II (FAS-II) pathway, which is essential for producing the mycolic acids of the Mycobacterium tuberculosis (Mtb) cell wall, is an attractive target as it is absent in mammals.[1] The β-ketoacyl-ACP synthase, mtFabH, is a key enzyme that initiates this pathway.[9][10]

The 2-aminothiazole-4-carboxylate scaffold has been identified as a promising template for developing inhibitors of Mtb growth.[9][10][11] While some derivatives directly inhibit mtFabH, others exhibit potent whole-cell activity through different, yet-to-be-elucidated mechanisms, highlighting the scaffold's versatility.

G FAS_I FAS-I System Acyl_CoA Acyl-CoA (C₁₄-CoA) FAS_I->Acyl_CoA mtFabH mtFabH Acyl_CoA->mtFabH initiates FAS_II FAS-II Elongation Cycle (KasA, KasB, etc.) mtFabH->FAS_II provides substrate Meromycolate Meromycolic Acids FAS_II->Meromycolate Pks13 Pks13 Meromycolate->Pks13 Mycolic_Acid Mycolic Acids Pks13->Mycolic_Acid Inhibitor 2-Aminothiazole Derivative Inhibitor->mtFabH BLOCKS

Caption: The role of mtFabH at the interface of FAS-I and FAS-II pathways in Mtb.

Comparative Performance of Anti-tubercular Derivatives

The table below compares the whole-cell activity of several 2-aminothiazole-4-carboxylate derivatives against the Mtb H37Rv strain. The Minimum Inhibitory Concentration (MIC) is a measure of the lowest drug concentration that prevents visible bacterial growth.

Compound IDC-5 SubstitutionC-4 SubstitutionMtb H37Rv MIC (µg/mL)
Compound 2 BenzylMethyl ester0.06
Compound 6 3-ChlorophenylMethyl ester16
Compound 9 BenzylCarboxylic acid0.06
Compound 11 3-ChlorophenylCarboxylic acid32

Data sourced from Al-Balas Q, et al. (2009).[9][10][11][12]

The SAR analysis reveals fascinating, albeit complex, trends. A benzyl group at the C-5 position (Compounds 2 and 9) confers exceptional potency (MIC = 0.06 µg/mL), regardless of whether the C-4 position is a methyl ester or a free carboxylic acid.[10][12] Interestingly, these highly active compounds did not inhibit the isolated mtFabH enzyme, suggesting they act on a different target within the bacterium.[9] This underscores a critical principle in drug discovery: potent whole-cell activity is the ultimate goal, and a compound may achieve this through various mechanisms beyond the initially hypothesized target.

Validated Experimental Protocols

To ensure reproducibility and reliability, the following protocols are provided as self-validating systems. They include necessary controls and defined endpoints, reflecting best practices in medicinal chemistry and microbiology.

Protocol 1: General Synthesis of a 2-Amino-N-aryl-thiazole-4-carboxamide

This protocol details the final amide coupling step, a crucial reaction for generating diverse libraries.

Objective: To synthesize an N-aryl carboxamide from 2-aminothiazole-4-carboxylic acid.

Materials:

  • 2-Aminothiazole-4-carboxylic acid

  • Substituted aniline (e.g., 2,6-dichloroaniline)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc), Diethyl ether (Et₂O), Saturated aq. NaHCO₃, Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard glassware for organic synthesis

Procedure:

  • Reactant Solubilization: In a round-bottom flask under an inert atmosphere (N₂), dissolve 2-aminothiazole-4-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Activation: Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution. Stir at room temperature for 30 minutes. The formation of the active ester is the causality for efficient coupling; pre-activation minimizes side reactions.

  • Amine Addition: Add the substituted aniline (1.1 eq) followed by the slow addition of DIPEA (2.5 eq). The base is essential to neutralize the HCl byproduct of the EDC coupling.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Workup: Pour the reaction mixture into water and extract with EtOAc (3x). Combine the organic layers and wash sequentially with saturated aq. NaHCO₃ (to remove unreacted acid and HOBt) and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., using a hexane/EtOAc gradient) to yield the pure 2-amino-N-aryl-thiazole-4-carboxamide.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: In Vitro CHK1 Kinase Inhibition Assay (ADP-Glo™ Method)

This protocol measures kinase activity by quantifying the amount of ADP produced in the phosphorylation reaction.

Objective: To determine the IC₅₀ value of a test compound against CHK1.

Materials:

  • Recombinant human CHK1 enzyme

  • Kinase substrate (e.g., CHKtide peptide)

  • Adenosine triphosphate (ATP)

  • Kinase Assay Buffer (e.g., 40mM Tris, pH 7.4, 20mM MgCl₂, 0.1 mg/mL BSA)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate reader capable of measuring luminescence

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compound in DMSO and add 1 µL to the wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Enzyme Addition: Add 2 µL of CHK1 enzyme solution (pre-diluted in Kinase Buffer to an optimal concentration determined by an enzyme titration) to all wells except the "no enzyme" control.

  • Reaction Initiation: Add 2 µL of a substrate/ATP mixture (containing CHKtide and ATP at their Kₘ concentrations, pre-diluted in Kinase Buffer).

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature. The depletion of ATP is critical to ensure that the final luminescence signal is derived only from the ADP produced by the kinase.

  • ADP to ATP Conversion & Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase/luciferin to generate a light signal proportional to the ADP amount. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Convert luminescence readings to percent inhibition relative to the DMSO control. Plot percent inhibition versus compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Conclusion and Future Perspectives

The 2-aminothiazole-4-carboxamide scaffold represents a highly versatile and druggable template. As demonstrated, subtle modifications to its peripheral substituents can dramatically shift its therapeutic application from a potent anticancer agent targeting the CHK1 kinase to a powerful anti-tubercular compound with sub-micromolar efficacy. The SAR data clearly indicates that systematic exploration of the chemical space around the N-2 amine and the C-4 carboxamide is a fruitful strategy for optimizing potency and selectivity.

Future research should focus on several key areas:

  • Mechanism Deconvolution: For highly potent anti-tubercular compounds that do not inhibit mtFabH, identifying the true molecular target is paramount for rational drug design and overcoming potential resistance.

  • Pharmacokinetic Optimization: While high in vitro potency is essential, future iterations must be optimized for ADME (Absorption, Distribution, Metabolism, and Excretion) properties to ensure in vivo efficacy and safety.

  • Expansion to New Targets: Given the scaffold's proven adaptability, screening existing and novel 2-aminothiazole-4-carboxamide libraries against other therapeutic targets, such as different kinases, proteases, or epigenetic enzymes, could uncover new therapeutic opportunities.

This guide provides a foundational framework for researchers in the field, combining synthetic logic with comparative biological data and robust experimental methodologies to accelerate the discovery and development of next-generation therapeutics based on this remarkable scaffold.

References

  • Huang, X., Cheng, C. C., Fischmann, T. O., Duca, J. S., Richards, M., Tadikonda, P. K., Reddy, P. A., Zhao, L., Siddiqui, M. A., Parry, D., Davis, N., Seghezzi, W., Wiswell, D., & Shipps, G. W., Jr. (2013). Structure-based design and optimization of 2-aminothiazole-4-carboxamide as a new class of CHK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(9), 2590–2594. [Link]

  • Al-Balas, Q., Anthony, N. G., Al-Jaidi, B., Alnimr, A., Abbott, G., Brown, A. K., Taylor, R. C., Besra, G. S., & Shattock, T. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLoS ONE, 4(5), e5617. [Link]

  • Das, J., Chen, P., Norris, D., Padmanabha, R., Lin, J., Moquin, R. V., Shen, Z., Cook, L. S., Doweyko, A. M., Pitt, S., Pang, S., Shen, D. R., Fang, Q., de Fex, H. F., McIntyre, K. W., Shuster, D. J., Gillooly, K. M., Behnia, K., Schieven, G. L., Wityak, J., & Barrish, J. C. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819–6832. [Link]

  • Sriram, D., & Yogeeswari, P. (2010). Medicinal Chemistry.
  • Castañeda-Hernández, G., & Guitérrez-Lara, E. (2020). The ATR-Chk1 pathway. In ResearchGate. Retrieved January 27, 2026, from [Link]

  • Brown, A. K., & Su, P. (2009). The FAS-II pathway in M. tuberculosis and the structures of several natural product KAS inhibitors. In ResearchGate. Retrieved January 27, 2026, from [Link]

  • Qais Al-Balas, Nicholas G. Anthony, Belal Al-Jaidi, Aiman Alnimr, Glyn Abbott, A. Keith Brown, Richard C. Taylor, Gurdyal S. Besra, and Tracy Shattock. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS ONE. [Link]

  • Yamada, T., et al. (2015). A new series of 2-arylamido and 2-alkylamido derivatives of 2-amino-4 (isothiocyanatomethy1) thiazole. European Journal of Medicinal Chemistry, 46(11), 5769-5777. [Link]

  • Vangapandu, S. N., Jain, M., Jain, R., Kaur, S., & Singh, P. P. (2004). Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. Bioorganic & medicinal chemistry letters, 14(2), 560-4.
  • Kim, Y. J., Kwon, H. J., Han, S. Y., & Gong, Y. D. (2019). Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase. ACS combinatorial science, 21(5), 380–388. [Link]

  • Shiloh, Y., & Ziv, Y. (2013). The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer. Nature Reviews Molecular Cell Biology, 14(4), 197-210. [Link]

  • Del Nagro, C. J., et al. (2011). The Mycobacterium Tuberculosis FAS-II Dehydratases and Methyltransferases Define the Specificity of the Mycolic Acid Elongation Complexes. PLoS ONE, 6(12), e29564. [Link]

  • Kumar, D., et al. (2022). Identifying the Novel Inhibitors Against the Mycolic Acid Biosynthesis Pathway Target “mtFabH” of Mycobacterium tuberculosis. Frontiers in Molecular Biosciences, 9, 868132. [Link]

Sources

A Comparative Guide to Confirming the Mechanism of Action of 2-amino-N-methyl-1,3-thiazole-4-carboxamide via Genetic Knockout

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for drug development professionals and researchers on utilizing genetic knockout studies to definitively confirm the mechanism of action (MoA) for the compound 2-amino-N-methyl-1,3-thiazole-4-carboxamide. We will compare the robustness of CRISPR-Cas9 mediated knockout with alternative methods and provide detailed, actionable protocols.

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, known to target a wide array of proteins.[1][2] This versatility, however, necessitates rigorous MoA validation to ensure on-target efficacy and minimize off-target effects. While the precise target of 2-amino-N-methyl-1,3-thiazole-4-carboxamide is subject to the specific context of its development, this guide will proceed with the plausible hypothesis that it is an inhibitor of a critical cellular kinase, hereafter referred to as "Kinase X," implicated in a cancer cell proliferation pathway.

Section 1: The Hypothesized Mechanism and the Gold Standard for Validation

A compound's efficacy is only as reliable as our understanding of its mechanism. Misunderstanding the MoA can lead to failed clinical trials and wasted resources. The central hypothesis is that 2-amino-N-methyl-1,3-thiazole-4-carboxamide (herein "Compound-T") exerts its anti-proliferative effects by directly inhibiting Kinase X.

Genetic knockout, particularly using CRISPR-Cas9, is the gold standard for target validation.[3][4] By completely removing the target protein, we can create a null-phenotype to test a simple, powerful question: If the target does not exist, does the compound still work? If the compound is inactive in the knockout cells, it provides the strongest possible evidence for an on-target MoA.

Hypothesized Signaling Pathway

The diagram below illustrates the proposed pathway where Compound-T is expected to act.

Kinase_X_Pathway cluster_membrane Cell Membrane GF_Receptor Growth Factor Receptor Kinase_X Kinase X (Target Protein) GF_Receptor->Kinase_X Activates Growth_Factor Growth Factor Growth_Factor->GF_Receptor Binds Downstream_P Downstream Signaling Cascade Kinase_X->Downstream_P Phosphorylates Proliferation Cell Proliferation & Survival Downstream_P->Proliferation CompoundT Compound-T CompoundT->Kinase_X Inhibits

Caption: Hypothesized signaling pathway for Kinase X.

Section 2: Comparative Methodologies for MoA Validation

While genetic knockout is the gold standard, it is essential to understand its advantages and disadvantages in comparison to other common techniques.

Methodology Principle Pros Cons Confidence in MoA
CRISPR-Cas9 Knockout (KO) Permanent gene disruption at the DNA level, preventing protein expression.[5]Definitive, permanent, and complete loss of target. High specificity.[6]Can be lethal if the gene is essential. Labor-intensive to generate and validate clonal lines.[7]Very High
RNA Interference (RNAi) Transient degradation of mRNA transcripts (gene knockdown), reducing protein expression.[8]Reversible, rapid to implement, and useful for essential genes where a full KO would be lethal.[7][9]Incomplete knockdown can lead to ambiguous results. Potential for off-target effects.[7]Medium to High
Alternative Pharmacological Inhibitor Use of a structurally distinct compound known to inhibit the same target.Simple to implement; provides orthogonal chemical validation.The alternative inhibitor may have its own off-target effects, confounding results.Medium

The core logic is that if the phenotype induced by Compound-T is phenocopied by the genetic knockout of Kinase X, and if Compound-T loses its efficacy in these knockout cells, the MoA is strongly confirmed.[10]

Section 3: Experimental Workflow for CRISPR-Cas9 Knockout Validation

A rigorous, self-validating workflow is critical. This involves creating the knockout cell line, validating the loss of the target protein, and then performing comparative phenotypic assays.

KO_Workflow cluster_setup Phase 1: Cell Line Generation cluster_validation Phase 2: Knockout Validation cluster_assay Phase 3: Phenotypic & MoA Assays A Design & Synthesize sgRNA for Kinase X B Deliver Cas9 & sgRNA (e.g., Lentivirus) A->B C Single-Cell Cloning & Expansion B->C D Genomic DNA Sequencing (Confirm Indels) C->D Validate Clones E Western Blot Analysis (Confirm Protein Loss) D->E F Cell Viability Assay (e.g., CellTiter-Glo) E->F Validated KO & WT Control Lines G Compare IC50 of Compound-T in WT vs. KO Cells F->G

Caption: Experimental workflow for MoA validation using CRISPR-Cas9.

Section 4: Detailed Experimental Protocols

Protocol 1: CRISPR-Cas9 Mediated Knockout of Kinase X

This protocol outlines the generation of a stable knockout cell line using lentiviral delivery.[11]

  • sgRNA Design: Design at least two unique sgRNAs targeting an early exon of the Kinase X gene using a reputable online tool (e.g., CRISPOR). This minimizes off-target effects and increases the likelihood of generating a null allele.

  • Vector Cloning: Clone the designed sgRNA sequences into a lentiviral vector that co-expresses Cas9 nuclease and a selection marker (e.g., puromycin resistance).

  • Lentivirus Production: Co-transfect HEK293T cells with the sgRNA-Cas9 vector and lentiviral packaging plasmids. Harvest the virus-containing supernatant after 48-72 hours.

  • Transduction: Transduce the target cancer cell line (e.g., HeLa, A549) with the harvested lentivirus at a low multiplicity of infection (MOI) to ensure single viral integration per cell.

  • Selection: Select transduced cells using the appropriate antibiotic (e.g., puromycin).

  • Single-Cell Cloning: Isolate single cells from the selected pool into individual wells of a 96-well plate using limiting dilution or fluorescence-activated cell sorting (FACS).

  • Expansion and Validation: Expand the resulting clones and validate the knockout using the protocols below. Always use the parental (Wild-Type, WT) cell line that has been treated in parallel (without the sgRNA) as the proper control.

Protocol 2: Western Blot for Knockout Validation

This protocol confirms the absence of Kinase X protein in the generated clones.[12][13]

  • Sample Preparation: Culture WT and putative KO clonal cells to ~80% confluency. Lyse the cells in RIPA buffer containing protease inhibitors. Determine the protein concentration of each lysate using a BCA assay.[14]

  • Electrophoresis: Load 20-30 µg of protein from each sample onto an SDS-PAGE gel. Run the gel until adequate separation of proteins by size is achieved.[13]

  • Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane overnight at 4°C with a validated primary antibody specific to Kinase X. Use an antibody targeting a loading control (e.g., GAPDH, β-Actin) to ensure equal protein loading.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. A true knockout clone will show no band for Kinase X, while the loading control band remains present.[15][16]

Protocol 3: Cell Viability Assay for MoA Confirmation

This assay measures the anti-proliferative effect of Compound-T and compares its potency in WT vs. KO cells. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust choice.[17][18]

  • Cell Seeding: Seed WT and validated Kinase X KO cells into separate 96-well opaque-walled plates at an optimized density. Allow cells to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of Compound-T (e.g., 10-point, 3-fold dilution series) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a period relevant to the cell doubling time (e.g., 72 hours).

  • Assay Procedure:

    • Equilibrate the plates to room temperature for 30 minutes.[19]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.[18]

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.[19]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[19]

  • Data Acquisition: Record luminescence using a plate reader. The signal is proportional to the amount of ATP, which indicates the number of viable cells.[20]

  • Analysis: Normalize the data to the vehicle control and plot a dose-response curve to calculate the IC50 value (the concentration of compound that inhibits 50% of cell growth) for both WT and KO cell lines.

Section 5: Data Interpretation and Expected Outcomes

The results from the cell viability assay are the cornerstone of the MoA confirmation. The expected outcome, which would strongly support the hypothesis, is a significant rightward shift in the IC50 curve for the Kinase X KO cells.

Table 1: Hypothetical Comparative Data for MoA Validation

Cell Line Target Expression (Western Blot) Compound-T IC50 Interpretation
Wild-Type (WT) Present15 nMCompound-T is potent against cells expressing Kinase X.
Kinase X Knockout (KO) Absent> 20 µMLoss of Kinase X expression results in >1000-fold resistance to Compound-T.
WT + Kinase X siRNA Reduced250 nMPartial reduction of the target leads to partial resistance, corroborating the MoA.

A result where the IC50 value in the KO cell line is dramatically higher than in the WT cell line indicates that the compound's anti-proliferative effect is dependent on the presence of Kinase X. This effectively validates Kinase X as the primary functional target of Compound-T.

Conclusion

While methods like RNAi and the use of alternative inhibitors provide valuable, correlative evidence, the permanent and complete ablation of the target protein via CRISPR-Cas9 knockout provides the most definitive data for mechanism of action confirmation. By demonstrating a loss of compound efficacy that is tightly coupled to the genetic removal of the hypothesized target, researchers can proceed with confidence in their drug development programs, armed with a validated understanding of how their molecule achieves its therapeutic effect.

References

  • Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Chemical Research in Toxicology. Available at: [Link]

  • Jay, J. C., et al. (1979). Mechanism of action of 2-amino-1,3,4-thiadiazole (NSC 4728). Cancer Research. Available at: [Link]

  • Głowacka, E., et al. (2020). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. International Journal of Molecular Sciences. Available at: [Link]

  • Silva, A. T., et al. (2024). CRISPR-Cas9 Protocol for Efficient Gene Knockout and Transgene-free Plant Generation. Bio-protocol. Available at: [Link]

  • Wang, T., et al. (2021). CRISPR/Cas9-mediated gene knockout in cells and tissues using lentivirus. STAR Protocols. Available at: [Link]

  • Nevagi, R. J., et al. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre. Available at: [Link]

  • Synthego. (2025). RNAi vs. CRISPR: Guide to Selecting the Best Gene Silencing Method. Synthego. Available at: [Link]

  • Hart, T., et al. (2014). Target identification and mechanism of action in chemical biology and drug discovery. Cell. Available at: [Link]

  • Horizon Discovery. (2023). Overcoming the pitfalls of validating knockout cell lines by western blot. Horizon Discovery. Available at: [Link]

  • Creative Biolabs. (n.d.). Knockout/Knockdown Target Confirmation by Western Blot Protocol. Creative Biolabs. Available at: [Link]

  • Oslo University Hospital. (n.d.). CellTiter-Glo Assay Protocol. Oslo University Hospital Research. Available at: [Link]

  • Boettcher, M., & McManus, M. T. (2015). Choosing the Right Tool for the Job: RNAi, TALEN, or CRISPR. Molecular Cell. Available at: [Link]

  • Diagenode. (n.d.). Guidelines for optimized gene knockout using CRISPR/Cas9. ResearchGate. Available at: [Link]

  • Thangavel, S., & Schjeide, A. A. (2014). Molecular Target Validation in preclinical drug discovery. Journal of Pharmacogenomics & Pharmacoproteomics. Available at: [Link]

  • Ho, C. C., et al. (2016). Immunoblot screening of CRISPR/Cas9-mediated gene knockouts without selection. BMC Genomics. Available at: [Link]

  • Hannah, R., et al. (2001). CellTiter-Glo™ luminescent cell viability assay: A sensitive and rapid method for determining cell viability. Promega Cell Notes. Available at: [Link]

  • Takara Bio. (n.d.). CRISPR/Cas9 knockouts. Takara Bio. Available at: [Link]

Sources

A Comparative Guide to the 2-Amino-1,3-Thiazole-4-Carboxamide Scaffold in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Protein kinases, enzymes that catalyze the phosphorylation of substrate proteins, represent one of the most critical and extensively studied target families in modern drug discovery. Their dysregulation is a hallmark of numerous diseases, most notably cancer. The pursuit of selective and potent kinase inhibitors has led to the identification of "privileged scaffolds"—core molecular structures that exhibit a high propensity for binding to specific biological targets. Among these, the 2-aminothiazole moiety stands out as a cornerstone of kinase inhibitor design.[1][2][3][4] This guide provides an in-depth comparison of kinase inhibitors derived from the versatile 2-amino-1,3-thiazole-4-carboxamide scaffold against other prominent classes of kinase inhibitors. We will explore the structural rationale for its efficacy, compare its performance with established alternatives, and provide robust experimental protocols for its characterization, offering researchers a comprehensive framework for evaluation.

Section 1: The 2-Amino-1,3-Thiazole-4-Carboxamide Scaffold: A Structural Deep Dive

The 2-aminothiazole ring is a five-membered heterocycle that serves as a bioisostere for other critical structures like pyrimidine.[5] Its value in kinase inhibition stems from a unique combination of electronic and structural properties that facilitate high-affinity interactions within the ATP-binding pocket of kinases.

Key Structural & Functional Attributes:

  • Hydrogen Bonding Hub: The scaffold presents multiple hydrogen bond donors and acceptors. The endocyclic nitrogen and the exocyclic amino group are particularly adept at forming crucial hydrogen bonds with the "hinge region" of the kinase, a conserved sequence of amino acids that anchors ATP and ATP-competitive inhibitors.

  • Electronic Properties: The electron-rich nature of the thiazole ring is believed to promote favorable interactions with the kinase active site.[5]

  • Tunable Physicochemical Properties: The thiazole core allows for synthetic modifications at multiple positions, enabling medicinal chemists to fine-tune properties like solubility, lipophilicity, and metabolic stability to optimize pharmacokinetic profiles.[5]

  • Versatile Exit Vectors: As illustrated below, the scaffold provides geometrically distinct vectors for introducing substituents. These substituents can be designed to target specific sub-pockets within the kinase active site, thereby dictating the inhibitor's potency and, crucially, its selectivity.

Caption: Core structure and key modification points of the scaffold.

Section 2: Mechanism of Action and Kinase Selectivity Profile

The majority of inhibitors built upon the 2-aminothiazole scaffold, including the highly successful drug Dasatinib, function as Type I ATP-competitive inhibitors .[6][7] This means they bind to the active conformation of the kinase in the same pocket that ATP occupies.

The central challenge in kinase inhibitor design is achieving selectivity—inhibiting the target kinase without affecting the hundreds of other kinases in the human kinome.[8] Off-target inhibition can lead to toxicity and other adverse effects. The 2-aminothiazole scaffold has proven to be an excellent template for engineering selectivity. For instance, Dasatinib is a potent pan-Src family kinase inhibitor, but through careful structure-activity relationship (SAR) studies, derivatives can be made more selective for other kinases like Anaplastic Lymphoma Kinase (ALK).[1][2][9]

ATP_Competition cluster_pathway1 Normal Kinase Activity cluster_pathway2 Competitive Inhibition Kinase Kinase (Active Site) Phosphorylation Substrate Phosphorylation Kinase->Phosphorylation Catalyzes No_Reaction Inhibition of Phosphorylation Kinase->No_Reaction Blocked ATP ATP ATP->Kinase Binds Inhibitor 2-Aminothiazole Inhibitor Inhibitor->Kinase Competitively Binds

Caption: ATP-competitive mechanism of 2-aminothiazole inhibitors.

Section 3: Comparative Analysis with Other Kinase Inhibitor Scaffolds

To understand the advantages and disadvantages of the 2-aminothiazole-4-carboxamide scaffold, it is essential to compare it with other "workhorse" scaffolds in kinase drug discovery. The following table provides a high-level comparison.

Feature2-Amino-1,3-Thiazole4-AnilinoquinazolineIndolinone
Example Drug(s) Dasatinib, Pramipexole[3]Gefitinib, ErlotinibSunitinib, Nintedanib
Primary Target Class Broad (Src, Abl, ALK, etc.)[7][9]Receptor Tyrosine Kinases (EGFR, HER2)Multi-targeted RTKs (VEGFR, PDGFR)
Binding Mode Primarily Type I (ATP-competitive)Type I (ATP-competitive)Type II (Binds inactive "DFG-out" state)
Key Structural Feature H-bonding with hinge via amino group and ring NH-bonding with hinge via quinazoline N1 and aniline NHOxindole core, H-bonding with hinge and allosteric pocket
Known Advantages High synthetic tractability, proven clinical success, tunable selectivity.[5]High potency for EGFR family, well-established SAR.Can achieve high selectivity by targeting inactive state, effective against multiple RTKs.
Potential Disadvantages Can have broad selectivity (pan-inhibition) if not optimized, potential for off-target effects.[7]Prone to resistance via gatekeeper mutations (e.g., T790M), class-related toxicities (skin rash, diarrhea).Off-target effects due to multi-targeting, potential for cardiovascular toxicity.

This comparison highlights that no single scaffold is universally superior. The choice of scaffold is dictated by the specific kinase target, the desired selectivity profile, and the overall drug development strategy. The 2-aminothiazole scaffold offers a highly versatile and validated starting point for projects targeting a wide array of kinases.

Section 4: Experimental Validation: A Guide to Characterization

Rigorous experimental validation is the bedrock of inhibitor development. The following protocols provide a self-validating system to characterize any novel inhibitor based on the 2-aminothiazole scaffold.

Protocol 1: In Vitro Kinase Inhibition Assay for IC50 Determination

Causality: The half-maximal inhibitory concentration (IC50) is the most common metric for quantifying an inhibitor's potency. This protocol uses the ADP-Glo™ luminescent assay, which measures the amount of ADP produced by the kinase reaction.[10][11] Lower kinase activity (due to inhibition) results in less ADP and a lower luminescent signal. The assay is performed at a fixed ATP concentration (typically at or near the Km for ATP) to ensure a standardized comparison.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 2X kinase buffer solution (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Prepare a 2X solution of the target kinase in kinase buffer.

    • Prepare a 2X solution of the specific peptide substrate and ATP in kinase buffer.

    • Serially dilute the test compound (e.g., from 10 µM to 0.1 nM) in 100% DMSO, then create intermediate dilutions in kinase buffer.

  • Assay Plate Setup (384-well plate):

    • Add 5 µL of the diluted test compound or vehicle control (DMSO) to the appropriate wells.

    • Add 5 µL of the 2X kinase solution to all wells.

    • Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.[12]

  • Initiating the Kinase Reaction:

    • Add 10 µL of the 2X substrate/ATP mixture to all wells to start the reaction.

    • Incubate for 60 minutes at 30°C. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Terminating the Reaction and ADP Detection:

    • Add 20 µL of ADP-Glo™ Reagent. This terminates the kinase reaction by chelating Mg2+ and depletes the remaining unconsumed ATP.[12]

    • Incubate for 40 minutes at room temperature.

  • Signal Generation and Measurement:

    • Add 40 µL of Kinase Detection Reagent. This reagent converts the ADP generated into ATP, which is then used by a luciferase to produce a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data (0% inhibition for vehicle control, 100% for no-enzyme control).

    • Plot the normalized response versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[13]

IC50_Workflow Prep 1. Reagent Preparation (Kinase, Substrate, ATP, Compound) Plate 2. Plate Compound & Kinase (Pre-incubation) Prep->Plate Start 3. Initiate Reaction (Add Substrate/ATP) Plate->Start Stop 4. Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) Start->Stop Detect 5. Generate Signal (Add Kinase Detection Reagent) Stop->Detect Read 6. Measure Luminescence Detect->Read Analyze 7. Data Analysis (Calculate IC50) Read->Analyze

Caption: Workflow for IC50 determination using an ADP-Glo assay.

Protocol 2: Kinase Selectivity Profiling

Causality: A potent inhibitor is of little therapeutic value if it is not selective. Kinase selectivity profiling is a critical step to identify potential off-target liabilities and to understand the inhibitor's mechanism of action.[8][14] This is typically performed by screening the compound at one or two fixed concentrations against a large panel of diverse kinases.

Step-by-Step Methodology:

  • Panel Selection:

    • Choose a commercially available kinase panel (e.g., from Promega, Reaction Biology) that provides broad coverage of the human kinome.[15][16] Panels can range from ~24 to over 400 kinases.

    • The choice of panel depends on the stage of the project; a smaller, more focused panel may be used for initial screens, while a comprehensive panel is essential for lead optimization.

  • Compound Submission:

    • Provide the compound at a specified concentration (typically 1 µM and/or 10 µM) to the service provider or prepare for in-house screening.

  • Screening Execution:

    • The screening is performed using a standardized kinase assay platform (similar to the IC50 assay described above) for every kinase in the panel. The ATP concentration is usually kept at the apparent Km for each individual kinase to ensure a fair comparison of potency.[17]

  • Data Analysis and Visualization:

    • The primary data is reported as "% Inhibition" at the tested concentration for each kinase.

    • Results are often visualized on a "kinome tree" to map the selectivity profile across the entire kinase family.

    • A selectivity score (e.g., S-score) may be calculated, which quantifies the inhibitor's specificity. A lower score indicates higher selectivity.

  • Follow-up and Interpretation:

    • Any significant off-target "hits" (e.g., >50% inhibition) should be followed up with full IC50 determination to confirm the activity.

    • The selectivity profile provides crucial insights that can guide the next round of medicinal chemistry optimization to "dial out" unwanted activities while retaining or improving on-target potency.

Selectivity_Logic Start Start: Potent Hit from Primary Screen (IC50 < 100 nM) Profile Profile at 1 µM across Broad Kinase Panel (e.g., 200+ kinases) Start->Profile Analyze Analyze % Inhibition Data Profile->Analyze Decision Evaluate Selectivity Profile Analyze->Decision Good Highly Selective (< 5 off-targets with >50% Inh.) Decision->Good Yes Bad Poorly Selective (> 5 off-targets with >50% Inh.) Decision->Bad No Advance Advance to Cellular Assays & In Vivo Models Good->Advance Optimize Medicinal Chemistry: Redesign to Reduce Off-Target Activity Bad->Optimize Optimize->Profile Rescreen New Analogs

Caption: Logical workflow for kinase selectivity profiling and decision-making.

Conclusion

The 2-amino-1,3-thiazole-4-carboxamide scaffold is a privileged and highly versatile structure in the field of kinase inhibitor drug discovery. Its inherent ability to form key interactions within the ATP-binding site, combined with its synthetic tractability, has cemented its role in numerous successful therapeutic agents. While other scaffolds like quinazolines and indolinones offer distinct advantages for specific kinase families, the 2-aminothiazole core provides a robust and adaptable platform suitable for a wide range of kinase targets. By employing rigorous and systematic experimental validation as outlined in this guide, researchers can effectively characterize novel inhibitors based on this scaffold, paving the way for the next generation of targeted therapies.

References

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (n.d.). National Institutes of Health. [Link]

  • Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. (n.d.). PubMed Central. [Link]

  • piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. (2006). Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Effect of the AHR Inhibitor CH223191 as an Adjunct Treatment for Mammarenavirus Infections. (n.d.). MDPI. [Link]

  • 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. (2006). PubMed. [Link]

  • Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. (n.d.). ResearchGate. [Link]

  • Mechanism of action of 2-amino-1,3,4-thiadiazole (NSC 4728). (n.d.). PubMed. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PubMed Central. [Link]

  • Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. (2022). National Institutes of Health. [Link]

  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (n.d.). Acta Chimica Slovenica. [Link]

  • Targeted Kinase Selectivity from Kinase Profiling Data. (2012). PubMed Central. [Link]

  • Determination of IC50 values for p110 with the PI3-kinase inhibitors... (n.d.). ResearchGate. [Link]

  • A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. (2021). PubMed Central. [Link]

  • Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. (n.d.). MDPI. [Link]

  • Assay Development for Protein Kinase Enzymes. (2012). National Center for Biotechnology Information. [Link]

  • Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update. (n.d.). Wiley Online Library. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI. [Link]

  • Kinase Selectivity Panels. (2023). Reaction Biology. [Link]

  • IC50 determination for receptor-targeted compounds and downstream signaling. (2005). American Association for Cancer Research. [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). Royal Society of Chemistry. [Link]

  • Kinase assays. (2020). BMG LABTECH. [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology. [Link]

  • Synthesis of novel 2-amino thiazole derivatives. (2013). Der Pharma Chemica. [Link]

  • 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N -(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (. (2006). ResearchGate. [Link]

  • A comprehensive review of protein kinase inhibitors for cancer therapy. (2018). PubMed Central. [Link]

  • Comparison of inhibitor binding to various kinases. (2004). Cancer Research. [Link]

  • In vitro kinase assay. (2023). Protocols.io. [Link]

  • Determination of the IC50 values of a panel of CDK9 inhibitors against... (n.d.). ResearchGate. [Link]

  • Biological and medicinal significance of 2-aminothiazoles. (2014). Scholars Research Library. [Link]

  • InhibiScreen Kinase Inhibitor Assay Technical Video. (2016). YouTube. [Link]

Sources

Safety Operating Guide

Comprehensive Safety and Handling Guide for 2-amino-N-methyl-1,3-thiazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and operational procedures for the handling and disposal of 2-amino-N-methyl-1,3-thiazole-4-carboxamide. As a valued researcher, your safety is paramount. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a deep understanding of the risks and the mitigation strategies. While a specific Safety Data Sheet (SDS) for this novel compound is not yet universally available, this guide is built upon established safety principles and data from structurally analogous thiazole carboxamide derivatives.

Hazard Assessment: Understanding the Risks

Based on the hazard classifications of closely related 2-aminothiazole derivatives, 2-amino-N-methyl-1,3-thiazole-4-carboxamide should be handled as a hazardous substance.[1][2][3] The primary anticipated hazards are:

  • Acute Oral Toxicity: Harmful if swallowed.[1][2]

  • Skin Irritation: Causes skin irritation upon direct contact.[1][3][4]

  • Serious Eye Irritation: Can cause significant eye irritation or damage.[1][3][4]

  • Respiratory Irritation: May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[1][3][4]

These hazards necessitate a stringent adherence to the personal protective equipment (PPE) and handling protocols outlined below.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigate the risks associated with handling 2-amino-N-methyl-1,3-thiazole-4-carboxamide. The following table summarizes the minimum required PPE.

Protection Type Specific Recommendation Rationale
Hand Protection Nitrile or neoprene gloves. Ensure gloves are regularly inspected for tears or holes before use.Thiazole derivatives can cause skin irritation.[1][3][4] Impervious gloves provide a necessary barrier to prevent direct skin contact.
Eye and Face Protection Chemical safety goggles are mandatory. A face shield should be worn in situations with a high risk of splashing.The compound is expected to be a serious eye irritant.[1][3][4] Goggles provide a seal around the eyes, while a face shield offers broader protection.
Body Protection A fully buttoned laboratory coat.Protects skin and personal clothing from accidental spills and contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If significant dust is generated, a NIOSH-approved respirator may be necessary.To prevent inhalation of the compound, which may cause respiratory irritation.[1][3][4]

Operational Workflow: From Receipt to Disposal

The following diagram and procedural steps outline the safe handling workflow for 2-amino-N-methyl-1,3-thiazole-4-carboxamide.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area don_ppe Don PPE prep_area->don_ppe 1. Secure Area weigh Weigh Compound in Fume Hood don_ppe->weigh 2. Enter Handling Area dissolve Dissolve/Prepare Solution weigh->dissolve 3. Proceed with Experiment decontaminate Decontaminate Surfaces dissolve->decontaminate 4. Post-Experiment dispose_waste Dispose of Waste decontaminate->dispose_waste 5. Segregate Waste doff_ppe Doff PPE dispose_waste->doff_ppe 6. Final Step

Caption: Safe handling workflow for 2-amino-N-methyl-1,3-thiazole-4-carboxamide.

Step-by-Step Handling Protocol:
  • Preparation:

    • Designate a specific area for handling the compound, preferably within a chemical fume hood.

    • Ensure that an emergency eyewash station and safety shower are readily accessible.

    • Before entering the designated area, don all required PPE as specified in the table above.

  • Handling:

    • All weighing and initial dilutions of the solid compound must be performed inside a certified chemical fume hood to minimize inhalation exposure.[5]

    • Avoid generating dust.[2][6] If the compound is a fine powder, handle it with care.

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • In Case of Exposure:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention.[3]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[3]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

  • Cleanup and Decontamination:

    • After handling, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.

    • Wipe down the work area within the fume hood.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.

  • Solid Waste: All solid waste contaminated with 2-amino-N-methyl-1,3-thiazole-4-carboxamide (e.g., weighing paper, contaminated gloves, paper towels) should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, labeled hazardous waste container for halogenated or non-halogenated solvents, as appropriate.

  • Disposal Procedures: All waste must be disposed of in accordance with local, state, and federal regulations.[3] Do not dispose of this chemical down the drain.

Trustworthiness and Self-Validation

This protocol is designed as a self-validating system. By adhering to these procedures, you are actively minimizing the potential for exposure and ensuring a safe laboratory environment. The causality is clear: the potential for skin, eye, and respiratory irritation directly informs the mandatory use of gloves, goggles, and fume hoods. Regular review of these procedures and adherence to good laboratory practices are essential for ongoing safety.

References

  • PubChem. (n.d.). 2-Amino-1,3-thiazole-5-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-1,3-thiazole-4-carboxylic acid, N-BOC protected. National Center for Biotechnology Information. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-N-methyl-1,3-thiazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
2-amino-N-methyl-1,3-thiazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.